Executive Summary This technical whitepaper provides a rigorous analytical framework for the structural elucidation and quality control of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid . As a functionalized thiazole derivativ...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical whitepaper provides a rigorous analytical framework for the structural elucidation and quality control of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid . As a functionalized thiazole derivative, this compound represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for peroxisome proliferator-activated receptor (PPAR) agonists and novel anti-inflammatory agents.
The guide prioritizes causality in analysis —moving beyond simple data listing to explain why specific spectral features arise and how they validate the structural integrity of the molecule.
Synthetic Context & Impurity Logic
To accurately analyze a chemical structure, one must understand its origin. The most robust synthetic route for this compound utilizes the Hantzsch Thiazole Synthesis , which dictates the specific impurity profile researchers must screen for.
The Hantzsch Pathway
The synthesis likely involves the condensation of S-ethyl isothiourea with ethyl 4-chloroacetoacetate , followed by ester hydrolysis.
Figure 1: Synthetic logic flow identifying the target compound and critical process-related impurities.
Critical Quality Attributes (CQA)
Based on this pathway, the analytical strategy must prove:
Cyclization: Formation of the thiazole ring (Validation: 1H NMR aromatic signal).
Ethylthio Integrity: Retention of the ethyl group on sulfur (Validation: MS fragmentation & NMR alkyl region).
Hydrolysis: Conversion of ester to free acid (Validation: IR Carbonyl shift & Loss of ester ethyl signals in NMR).
Spectroscopic Characterization Atlas
Nuclear Magnetic Resonance (NMR) Profiling
NMR is the primary tool for backbone verification. The molecule possesses distinct magnetic environments that allow for self-validating assignment.
1H NMR (Proton) Expectations (Solvent: DMSO-d6)
Position
Moiety
Shift (δ ppm)
Multiplicity
Integration
Structural Logic
COOH
Carboxylic Acid
12.0 – 13.0
Broad Singlet
1H
Exchangeable proton; confirms free acid form.
H-5
Thiazole Ring
7.30 – 7.45
Singlet
1H
Diagnostic aromatic proton. Lack of coupling confirms 2,4-substitution.
CH₂-COOH
Methylene
3.60 – 3.70
Singlet
2H
Deshielded by adjacent aromatic ring and carbonyl.
S-CH₂
Ethylthio (CH₂)
3.10 – 3.20
Quartet (J≈7Hz)
2H
Significantly deshielded by Sulfur atom compared to O-ethyl.
CH₃
Ethylthio (CH₃)
1.30 – 1.40
Triplet (J≈7Hz)
3H
Standard terminal methyl triplet.
Validation Check:
The "Ethyl Gap": Ensure the ethyl group signals (Quartet/Triplet) correspond to an S-ethyl (Q ~3.1 ppm) and not an O-ethyl ester (Q ~4.1 ppm). If the quartet is at 4.1 ppm, hydrolysis failed.
13C NMR (Carbon) Expectations
Carbon Type
Shift (δ ppm)
Assignment Logic
C=O
170 – 173
Carbonyl of the carboxylic acid.
C-2
163 – 166
Thiazole C2 (attached to S). Most deshielded ring carbon due to N and S neighbors.
C-4
148 – 152
Thiazole C4 (attached to acetic acid side chain).
C-5
115 – 120
Thiazole C5 (protonated carbon).
CH₂-COOH
35 – 40
Methylene linker.
S-CH₂
26 – 30
Ethyl methylene attached to sulfur.
CH₃
14 – 16
Terminal methyl.
Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides molecular weight confirmation and structural connectivity proof through fragmentation.
Ionization Mode: Electrospray Ionization (ESI), Positive (+ve) and Negative (-ve).
Molecular Formula: C₇H₉NO₂S₂
Exact Mass: 203.01
Fragmentation Pathway (ESI+):
[M+H]⁺ = 204.01 (Parent Ion).
Fragment m/z ~158: Loss of HCOOH (46 Da) or CO₂ + H₂ (46 Da) is common in carboxylic acids, but in thiazoles, look for Loss of Ethyl group (-29 Da) giving m/z 175, or cleavage of the S-Ethyl bond .
Isotope Pattern: A distinct M+2 peak (~9-10% intensity) relative to the molecular ion is mandatory due to the presence of two Sulfur atoms (³⁴S natural abundance).
Self-Validating Check:
If the M+2 peak is < 4%, the structure does not contain two sulfurs (likely hydrolysis of the thio-group or misidentification).
Infrared Spectroscopy (FT-IR)
IR is used primarily to confirm the functional group state (Acid vs. Ester vs. Salt).
3200 – 2500 cm⁻¹: Broad O-H stretch (Carboxylic acid dimer). "The hairy beard" of the spectrum.
1700 – 1725 cm⁻¹: C=O stretch (Acid). Note: If this band shifts to >1735 cm⁻¹, suspect unhydrolyzed ester.
1500 – 1600 cm⁻¹: C=N and C=C stretches of the thiazole ring.
Analytical Workflow & Purity Protocol
To support drug development, a validated HPLC method is required to quantify purity and identify the "Hantzsch Impurities."
The Pharmacological Landscape of 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid Derivatives: A Privileged Scaffold in Drug Discovery
Executive Summary The 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (ETAA) scaffold represents a highly versatile, privileged building block in modern medicinal chemistry. By combining the electron-rich aromaticity of a thiaz...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (ETAA) scaffold represents a highly versatile, privileged building block in modern medicinal chemistry. By combining the electron-rich aromaticity of a thiazole core, the electrostatic anchoring potential of an acetic acid moiety, and the tunable lipophilicity of a C2-ethylthio substitution, this class of compounds interfaces with a diverse array of biological targets. This technical whitepaper dissects the structural rationale, primary pharmacological modalities, and self-validating experimental workflows required to evaluate ETAA derivatives, bridging historical precedents with contemporary drug development strategies.
Structural Rationale & Pharmacophore Dynamics
To understand the pharmacological utility of ETAA derivatives, one must deconstruct the molecule into its three functional domains:
The Thiazole Core: Acting as a robust bioisostere for phenyl or oxazole rings, the thiazole ring provides a stable framework with unique hydrogen-bond accepting capabilities via its nitrogen atom. It is a proven scaffold in1[1].
The C4-Acetic Acid Moiety: This acidic headgroup is the primary electrostatic anchor. At physiological pH, the deprotonated carboxylate forms critical salt bridges and hydrogen-bond networks with positively charged amino acid residues (e.g., Arginine or Histidine) within target binding pockets.
The C2-Ethylthio Substitution: Unlike rigid aryl groups or highly polar amino groups, the ethylthio (-S-CH₂CH₃) substitution introduces flexible steric bulk and enhances the partition coefficient (LogP). This directs the molecule toward hydrophobic sub-pockets, a feature frequently exploited in the design of 2[2].
Primary Pharmacological Modalities
A. Metabolic Modulation via PPAR Activation
Thiazol-4-ylacetic acid derivatives equipped with lipophilic tails are potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs), nuclear transcription factors that regulate lipid and glucose homeostasis. The ETAA scaffold structurally mimics endogenous polyunsaturated fatty acids. The acetic acid headgroup stabilizes the AF-2 helix of the receptor, while the ethylthio-thiazole core occupies the lipophilic Y-shaped cavity, triggering heterodimerization with the Retinoid X Receptor (RXR).
Fig 1: Mechanism of PPAR activation by thiazole-acetic acid derivatives.
B. Anti-inflammatory & Analgesic Activity (COX Inhibition)
Historically, 2-aryl-thiazol-4-ylacetic acids, such as 3, demonstrated potent anti-inflammatory and analgesic properties comparable to phenylbutazone[3]. The mechanism relies on the competitive inhibition of cyclooxygenase (COX) enzymes. Replacing the rigid p-chlorophenyl group of fenclozic acid with a flexible ethylthio group alters the steric footprint, potentially shifting the selectivity profile between COX-1 and COX-2 while maintaining the critical Arg120 interaction via the acetic acid moiety.
C. Neurological Modulation (GABA Transporters)
Modifications at the C2 position drastically alter target specificity. For instance, substituting the C2 position with an amino group yields (2-amino-1,3-thiazol-4-yl)acetic acid, which has been identified as a 4[4]. The ethylthio derivative, being significantly more lipophilic, offers a pathway to synthesize blood-brain barrier (BBB) penetrant analogs for central nervous system indications.
To contextualize the pharmacological behavior of the ETAA scaffold, we must compare it against known thiazol-4-ylacetic acid derivatives. The table below summarizes the structure-activity relationship driven by C2-substitutions.
Compound Scaffold
C2-Substitution
Est. LogP
Primary Target
IC₅₀ / EC₅₀ Range
Key Pharmacological Liability
ETAA (Focus)
-S-CH₂CH₃ (Ethylthio)
2.4
PPAR / COX
0.5 - 5.0 µM
CYP-mediated thioether oxidation
Fenclozic Acid
-C₆H₄Cl (p-Chlorophenyl)
3.1
COX-1 / COX-2
0.1 - 1.0 µM
Idiosyncratic Hepatotoxicity
mGAT3 Inhibitor
-NH₂ (Amino)
0.8
mGAT3 Transporter
10 - 50 µM
Poor BBB Penetration
Self-Validating Experimental Workflows
To rigorously evaluate ETAA derivatives, experimental protocols must be designed with built-in causality and self-validation mechanisms.
Protocol A: TR-FRET Binding Assay for Target Validation
Objective: Quantify the binding affinity of ETAA derivatives to nuclear receptors (e.g., PPARγ).
Step 1: Reagent Preparation. Prepare terbium-labeled anti-GST antibody, GST-tagged PPARγ ligand-binding domain, and a fluorescently labeled tracer.
Causality: Thiazole derivatives often exhibit intrinsic fluorescence in the blue/green spectrum. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a time delay (e.g., 100 µs) before signal acquisition. This allows short-lived background compound fluorescence to decay, preventing false positives and ensuring the signal strictly represents receptor-ligand displacement.
Step 2: Compound Titration. Dispense the ETAA derivative in a 12-point dose-response curve (10 µM to 0.05 nM) into a 384-well plate.
Step 3: Incubation & Reading. Add the protein/antibody/tracer master mix. Incubate for 2 hours at room temperature to reach equilibrium. Read the plate at 520 nm and 495 nm.
Step 4: Self-Validation Checkpoint. Calculate the Z'-factor using a known high-affinity ligand (e.g., Rosiglitazone) as the positive control and DMSO as the negative control. The assay is only validated if Z' > 0.5, proving the dynamic range is sufficient to detect true displacement.
Objective: Assess the hepatotoxic potential of the thiazole ring.
Step 1: Microsomal Incubation. Incubate 10 µM of the ETAA derivative with Human Liver Microsomes (HLM) at 37°C.
Step 2: Enzymatic Activation. Initiate the reaction by adding NADPH (1 mM).
Causality: The electron-rich double bonds of the thiazole ring are susceptible to CYP450-mediated epoxidation, a pathway implicated in the5[5]. These transient, highly electrophilic epoxides bind covalently to hepatic proteins.
Step 3: Nucleophilic Trapping. Introduce Glutathione (GSH, 5 mM) into the matrix. GSH acts as a hard nucleophile, trapping the fleeting epoxide intermediates to form stable, soluble adducts.
Step 4: Self-Validation Checkpoint. Run a parallel control lacking NADPH. The absence of GSH-adducts in this control validates that any adducts detected via LC-MS/MS in the primary sample are strictly the result of CYP450-mediated bioactivation, rather than spontaneous chemical degradation.
Fig 2: Self-validating workflow for reactive metabolite screening via GSH trapping.
Conclusion
The 2-(2-(Ethylthio)thiazol-4-yl)acetic acid scaffold is a powerful, tunable pharmacophore. By systematically manipulating the C2-ethylthio group and leveraging the C4-acetic acid anchor, drug development professionals can direct this scaffold toward metabolic, inflammatory, or neurological targets. However, rigorous early-stage screening for CYP-mediated reactive intermediates remains a critical prerequisite for advancing these derivatives into clinical development.
References
Source: PMC (nih.gov)
Fenclozic acid
Source: Grokipedia
URL
The pharmacology of fenclozic acid (2-(4-chlorophenyl)thiazol-4-ylacetic acid; I.C.I. 54,450; 'Myalex')
Novel parent structures for inhibitors of the murine GABA transporters mGAT3 and mGAT4
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URL
EP1497271A1 - Indane acetic acid derivatives and their use as pharmaceutical agents
Source: Google Patents
URL
Literature review of thiazol-4-yl acetic acid analogs in drug discovery
An In-depth Guide to Thiazol-4-yl Acetic Acid Analogs in Drug Discovery Abstract The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Guide to Thiazol-4-yl Acetic Acid Analogs in Drug Discovery
Abstract
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs.[1] Among its vast array of derivatives, analogs of thiazol-4-yl acetic acid have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities. This technical guide provides a comprehensive literature review of these analogs, delving into their synthetic methodologies, diverse therapeutic applications, and critical structure-activity relationships (SAR). We will explore their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by detailed experimental protocols and in-silico insights.[2][3][4] This document is intended for researchers, scientists, and drug development professionals, offering an authoritative overview of the current landscape and future potential of thiazol-4-yl acetic acid analogs in the quest for novel therapeutics.
Introduction: The Significance of the Thiazole Scaffold
The five-membered thiazole ring, containing sulfur and nitrogen heteroatoms, is a "privileged scaffold" in drug discovery.[5] Its unique electronic properties, ability to participate in hydrogen bonding, and relative metabolic stability make it an ideal framework for designing molecules that can interact with a wide range of biological targets.[6] Thiazole-containing compounds are found in nature (e.g., Vitamin B1) and are integral to numerous synthetic drugs, including the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the anticancer agent Dasatinib.[1][4]
The focus of this guide, the thiazol-4-yl acetic acid moiety, combines the versatile thiazole ring with an acetic acid side chain. This combination provides a key carboxylic acid group that can act as a pharmacophore, engaging in critical interactions with enzyme active sites or receptors, while the thiazole core serves as a robust scaffold for further chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. The exploration of its analogs has uncovered potent agents across multiple therapeutic areas, underscoring the scaffold's value.[3][7]
Synthetic Strategies for Thiazol-4-yl Acetic Acid Analogs
The synthesis of the thiazole ring is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being the most prominent and versatile method. This method's reliability and tolerance for a variety of functional groups make it the preferred choice for generating diverse libraries of thiazole analogs.
The Hantzsch Thiazole Synthesis
The Hantzsch synthesis is a classic condensation reaction that typically involves the reaction of an α-haloketone with a thioamide. For the synthesis of the thiazol-4-yl acetic acid core, a common starting material is an ethyl 4-chloroacetoacetate, which provides the necessary α-haloketone and the precursor to the acetic acid side chain.
The causality behind this choice lies in its efficiency and modularity. By varying the thioamide component (R-C(S)NH2), a wide range of substituents can be introduced at the C2 position of the thiazole ring. Similarly, modifications to the α-haloketone allow for diversification at other positions of the ring, making this a powerful tool for generating compound libraries for SAR studies.
Caption: General workflow for Hantzsch thiazole synthesis.
Alternative Synthetic Routes
While the Hantzsch synthesis is dominant, other methods have been employed. For instance, some derivatives have been prepared starting from ethyl acetoacetate, which is then elaborated to form the thiazole ring.[2][8] Another approach involves the Friedel-Crafts acetylation of a substituted benzene with succinic anhydride, followed by a series of transformations including bromination and cyclization with a thioamide to yield the final product.[7] These alternative routes can be advantageous when specific substitution patterns are desired that are not readily accessible via the standard Hantzsch protocol.
Therapeutic Applications and Biological Activities
Thiazol-4-yl acetic acid analogs have been investigated for a multitude of therapeutic applications. Their structural versatility allows for interaction with diverse biological targets, leading to a broad range of pharmacological effects.
Antimicrobial Activity
The rise of multidrug-resistant pathogens presents a major global health threat, necessitating the discovery of new classes of antimicrobial agents.[9] Thiazole derivatives have long been recognized for their antimicrobial potential.[10] Analogs of thiazol-4-yl acetic acid have shown significant activity against a wide range of bacterial and fungal strains.
One study reported a series of (5-substituted-2-methyl-1,3-thiazol-4-yl) acetic acids synthesized from ethyl acetoacetate.[8] The compound with an octyl group at the C5 position, in particular, demonstrated stronger and broader antibacterial and antifungal activities than commercially used parabens, with lower cytotoxicity to human dermal fibroblasts.[2][8] The carboxylic acid moiety is believed to enhance its utility as a biocide by increasing its hydrophilicity.[8] Other studies have synthesized and evaluated thiazole derivatives combined with other heterocyclic rings like thiazolidinone, showing potent activity against both Gram-positive and Gram-negative bacteria.[11][12]
Table 1: Selected Thiazol-4-yl Acetic Acid Analogs with Antimicrobial Activity
Cancer therapy continuously seeks novel molecules that can selectively target tumor cells or inhibit pathways crucial for their growth and proliferation.[4] Thiazole analogs are components of several established anticancer drugs and have been extensively studied for their potential to inhibit various cancer-related targets, such as protein kinases, tubulin assembly, and DNA repair enzymes.[1][13]
Thiazol-4-yl acetic acid derivatives have been incorporated into more complex structures to create potent multi-target anticancer agents. For example, indole-carboxamide derivatives of thiazol-4-yl acetic acid have been synthesized and evaluated.[13] The rationale is to combine the known anticancer properties of both the indole and thiazole scaffolds to target multiple pathways simultaneously, a strategy aimed at overcoming drug resistance. In another study, a series of thiazole derivatives showed significant inhibitory activity against various cancer cell lines, with structure-activity relationship studies confirming that specific substitutions, such as a methoxy group, could enhance potency.[1] More recent work has identified thiazole derivatives that suppress the growth of breast (MCF-7) and liver (HepG2) cancer cell lines, with one compound showing potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[14]
Table 2: Selected Thiazole Analogs with Anticancer Activity
Chronic inflammation is a key pathological feature of many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are widely used, but their utility is often limited by gastrointestinal side effects. The search for safer and more effective anti-inflammatory agents is ongoing.
A study on 4-arylthiazole acetic acid and 2-aminothiazole derivatives identified compounds with potent anti-inflammatory effects in a rat carrageenan edema model.[3] Notably, two compounds, 4-(4-chlorophenyl)-2-phenylaminothiazole acetic acid and 4-(4-chlorophenyl)-2-diethylaminothiazole acetic acid, not only suppressed paw edema effectively but also exhibited a significantly better gastrointestinal safety profile compared to the existing drug fentiazac and ibuprofen.[3] The mechanism appeared to involve the inhibition of trypsin and chymotrypsin, alongside the stabilization of erythrocyte membranes, suggesting a multi-faceted anti-inflammatory action.[3]
Structure-Activity Relationship (SAR) Analysis
The biological activity of thiazol-4-yl acetic acid analogs is highly dependent on the nature and position of substituents on the thiazole ring. Synthesizing the SAR from various studies provides a logical framework for designing more potent and selective molecules.
Caption: Key sites for modification on the thiazol-4-yl acetic acid scaffold.
C2-Position: This position is frequently substituted with an amino or substituted amino group. For anti-inflammatory activity, 2-phenylamino and 2-diethylamino groups were found to be highly effective.[3] In anticancer agents, this position is often used to link to other pharmacologically active moieties, such as an indole-2-carboxamide.[13]
C4-Position: An aryl group, typically a substituted phenyl ring, is commonly found at this position. A 4-chlorophenyl group appears frequently in potent anti-inflammatory and cardiovascular-acting compounds, suggesting it plays a key role in receptor binding.[3][7]
C5-Position: Modifications at this position can significantly impact activity. For antimicrobial agents, introducing a lipophilic alkyl chain, such as an octyl group, was shown to dramatically increase potency against bacteria and fungi.[2][8]
Acetic Acid Moiety: The carboxylic acid group is a critical feature, likely involved in hydrogen bonding with biological targets. Its conversion into esters can serve as a prodrug strategy or alter the activity profile, as seen in some cardiovascular studies.[7]
Key Experimental Protocols
The trustworthiness of research findings relies on robust and reproducible experimental methods. The following protocols are representative of the standard methodologies used in the synthesis and evaluation of thiazol-4-yl acetic acid analogs.
Protocol 1: General Synthesis of 2-Amino-4-(aryl)thiazol-4-yl Acetic Acid
This protocol is a generalized procedure based on the principles of the Hantzsch synthesis.
Step 1: Synthesis of the α-haloketone. Acetylate a substituted benzene with succinic anhydride using a Friedel–Crafts catalyst (e.g., anhydrous aluminum chloride) to give a 3-(aroyl)propionic acid.[7]
Step 2: Esterification. Convert the propionic acid to its methyl or ethyl ester using methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄).
Step 3: Bromination. Brominate the ester at the α-position to the ketone using bromine in a suitable solvent like chloroform to yield the required α-haloketone precursor.[7]
Step 4: Cyclocondensation. Reflux the α-haloketone ester with a selected thiourea (or substituted thioamide) in ethanol. This cyclocondensation reaction forms the thiazole ring.
Step 5: Hydrolysis. Hydrolyze the resulting ester to the carboxylic acid using a base such as 10% sodium hydroxide (NaOH) under reflux conditions.[13]
Step 6: Purification. After cooling and acidification, the solid product is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol or DMF) to yield the pure thiazol-4-yl acetic acid analog.
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effects of compounds on cancer cell lines.[15]
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Remove the old medium from the wells and add the medium containing the various concentrations of the thiazole analogs. Include a vehicle control (e.g., DMSO) and a positive control.
Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of ~570 nm.[15] The absorbance is directly proportional to the number of viable cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) can then be calculated.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Future Perspectives and Conclusion
The literature provides compelling evidence that thiazol-4-yl acetic acid and its analogs are a rich source of pharmacologically active compounds. The research to date has successfully identified lead compounds with potent antimicrobial, anticancer, and anti-inflammatory activities. However, the field is far from mature, and several avenues for future research remain open.
Future work should focus on optimizing the pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) of the most potent analogs to improve their in vivo efficacy and safety profiles. While many studies report promising in vitro data, there is a comparative lack of extensive in vivo testing and mechanistic studies. Elucidating the precise molecular targets and mechanisms of action for the most active compounds is a critical next step. Furthermore, the application of computational tools, such as molecular docking and QSAR (Quantitative Structure-Activity Relationship) studies, can accelerate the design of new analogs with enhanced potency and selectivity.[16]
References
Shirai, A., Endo, T., Maseda, H., et al. (2013). Synthesis and Biological Activity of Thiazolyl-Acetic Acid Derivatives as Possible Antimicrobial Agents. Biocontrol Science, 18(2), 59-73. [Link]
Shirai, A., Endo, T., Maseda, H., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. PubMed. [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
Topic: Metabolic Stability Profile of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Content Type: Technical Whitepaper / Risk Assessment Guide
Audience: Medicinal Chemists, DMPK Scientists, and Drug Safety Officers[1]
[1]
Executive Summary
This technical guide provides a comprehensive metabolic assessment of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid . As a functionalized thiazole derivative, this compound presents a dichotomy in metabolic stability: the aromatic thiazole core is generally robust, yet the molecule contains two distinct "metabolic soft spots" that drive its clearance and toxicity profile.
The primary metabolic liability is the 2-ethylthio (sulfide) moiety , which acts as a structural alert for bioactivation. Oxidative metabolism at this site can generate reactive sulfoxides and sulfones, capable of glutathione (GSH) depletion and covalent protein binding.[2][3] The secondary liability is the carboxylic acid tail , susceptible to Phase II conjugation (acyl glucuronidation), potentially leading to reactive acyl glucuronides.[4]
This guide details the mechanistic pathways, bioactivation risks, and experimental protocols required to validate the stability profile of this compound in a drug discovery context.
Physicochemical Determinants of Metabolism
Before analyzing enzymatic pathways, we must establish the physicochemical context that dictates enzyme access.
Property
Predicted Value / Characteristic
Impact on Metabolism
Molecular Weight
~203.28 Da
Low MW favors rapid absorption; high clearance likelihood if not optimized.[1]
Lipophilicity (LogP)
~1.5 – 2.0
Moderate lipophilicity allows hepatocyte entry but necessitates Phase I/II metabolism for excretion.
pKa (Acidic)
~3.8 – 4.2 (Carboxylic Acid)
Ionized at physiological pH (7.4), limiting passive diffusion but enabling OAT/OATP transporter uptake.
pKa (Basic)
~2.5 (Thiazole Nitrogen)
Weakly basic; remains unprotonated at physiological pH, available for CYP450 binding.
Phase I Metabolism: The Oxidative "Danger Zone"
The 2-alkylthio-thiazole motif is a well-documented structural alert in medicinal chemistry.[1] The metabolic fate of the ethylthio group is the critical determinant of this molecule's safety profile.
Mechanism: S-Oxidation and Bioactivation
The sulfur atom in the ethylthio group is highly nucleophilic and prone to oxidation by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s (primarily CYP3A4 and CYP2C9).[1]
Sulfoxidation: The parent sulfide is oxidized to the Sulfoxide metabolite.
Sulfonylation: The sulfoxide is further oxidized to the Sulfone .
Bioactivation (The "Push-Pull" Mechanism): The electron-withdrawing nature of the sulfone/sulfoxide, combined with the electron-deficient thiazole ring (at C2), makes the C2 position highly electrophilic.
Nucleophilic Displacement: Intracellular nucleophiles (specifically Glutathione, GSH) attack C2, displacing the oxidized ethyl group. This results in a GSH-Thiazole adduct and the release of ethyl sulfinic acid.[1]
Clinical Implication: If this displacement occurs with protein nucleophiles (e.g., cysteine residues on enzymes), it leads to irreversible covalent binding, a hallmark of idiosyncratic drug-induced liver injury (DILI).
Visualization: Oxidative Bioactivation Pathway
The following diagram illustrates the progression from stable sulfide to reactive electrophile.
Figure 1: Bioactivation pathway of the 2-ethylthio-thiazole moiety.[1][5] The formation of the sulfone creates an electrophilic center at C2, susceptible to nucleophilic attack by Glutathione or cellular proteins.
Phase II Metabolism: Conjugation Risks
While the thiazole ring undergoes oxidation, the acetic acid tail is a substrate for conjugation.
Acyl Glucuronidation
UDP-glucuronosyltransferases (UGTs) can conjugate glucuronic acid to the carboxylic acid moiety.[1][6]
Risk: Acyl glucuronides are chemically reactive esters.[1] They can undergo acyl migration (moving from O-1 to O-2/3/4 of the glucuronic acid) or directly acylate proteins via transacylation.[1]
Mitigation: The instability of the acyl glucuronide is influenced by steric hindrance. Since the acetic acid linker (-CH2-) provides some separation from the aromatic ring, the reactivity may be moderate compared to direct aryl-acetic acids (like diclofenac), but it remains a liability.
Experimental Assessment Protocols
To validate the theoretical risks outlined above, the following "Self-Validating" experimental workflows are required.
Protocol: Reactive Metabolite Trapping (GSH/KCN)
This assay determines if the ethylthio group is generating electrophilic species.
Objective: Detect GSH-conjugates or Cyano-conjugates using LC-MS/MS.
Methodology:
Incubation System: Pooled Human Liver Microsomes (HLM) (1 mg/mL protein) or Recombinant CYP3A4.
Test Compound: 10 µM 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Trapping Agents (Parallel Arms):
Arm A (Soft Nucleophile): Glutathione (GSH) at 5 mM (mimics cytosolic defense).
Arm B (Hard Nucleophile): Potassium Cyanide (KCN) at 1 mM (traps iminium ions, if ring opening occurs).
Cofactor: Initiate with NADPH (1 mM).
Timepoints: 0, 15, 30, 60 minutes at 37°C.
Termination: Quench with ice-cold Acetonitrile (ACN) containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS (High Resolution).
Search Trigger: Look for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) and precursor ion shifts of +305 Da (GSH adduct).
Interpretation:
Positive Result: Detection of a GSH-adduct where the ethyl group is lost (Mass = Parent - Ethyl + GSH) confirms the displacement mechanism described in Section 3.1.[1]
Protocol: Metabolic Stability (t1/2 & CLint)
Standard clearance profiling to determine if the compound is a high-clearance drug.[1]
Methodology:
System: HLM (0.5 mg/mL) and Rat Liver Microsomes (RLM).
This workflow dictates how to proceed based on stability data.
Figure 2: Decision tree for evaluating metabolic risks. High clearance triggers reactive metabolite screening (GSH trapping).
Optimization Strategies
If the metabolic profile proves too unstable or toxic, the following structural modifications are recommended:
Block S-Oxidation: Replace the ethylthio (-S-Et) group with a trifluoroethoxy (-O-CF3) or a difluoromethyl group.[1] Ether linkages are significantly more stable to oxidative metabolism than thioethers.
Steric Shielding: Introduce a methyl group on the thiazole ring (C5 position) to sterically hinder the approach of CYP enzymes to the sulfur atom.
Bioisosteres: Replace the carboxylic acid with a tetrazole or oxadiazole .[1] This eliminates the risk of acyl glucuronidation while maintaining the acidic/polar character required for potency.
References
Yang, Y., et al. (2012). "Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles." Chemical Research in Toxicology.
Context: Establishes the mechanism of S-oxidation and GSH displacement in 2-alkylthio-heterocycles.[1][3]
Regan, S. L., et al. (2010). "Acyl glucuronides: the good, the bad, and the ugly." Annual Reports in Medicinal Chemistry.
Context: Comprehensive review on the reactivity and toxicity risks of acyl glucuronide metabolites.
Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism.
Context: Authoritative guide on structural alerts, including thiazole bioactiv
Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition.
Context: The foundational paper for the microsomal stability protocols (t1/2 and CLint calcul
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Binding Affinity Studies Involving 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid Ligands
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
The characterization of small molecule binding kinetics is the cornerstone of modern rational drug design. This guide focuses on the 2-(2-(Ethylthio)thiazol-4-yl)acetic acid scaffold—a privileged pharmacophore often utilized as a "head group" in the development of agonists for nuclear receptors (e.g., PPARs) and inhibitors for metabolic enzymes (e.g., Aldose Reductase).
This document details the technical protocols for quantifying the binding affinity (
), kinetics (), and thermodynamic parameters () of this ligand class. It emphasizes the use of Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) as complementary validation methods.
Chemical Basis & Ligand Architecture
Structural Significance
The 2-(2-(Ethylthio)thiazol-4-yl)acetic acid molecule represents a classic fragment lead . Its architecture is bipartite:
Acetic Acid "Warhead": Provides a carboxylate anion at physiological pH, capable of forming critical salt bridges or hydrogen bonds with positively charged residues (e.g., Arginine, Histidine) in the target binding pocket.
Thiazole-Ethylthio Core: A semi-rigid, aromatic scaffold that facilitates
-stacking interactions, while the ethylthio group probes adjacent hydrophobic sub-pockets.
Synthesis & Preparation[1][2]
Synthesis: Typically achieved via the Hantzsch Thiazole Synthesis , condensing ethyl 4-chloroacetoacetate with ethyl dithiocarbamate, followed by S-ethylation and hydrolysis.
Solubility Profile: Moderate aqueous solubility due to the carboxylic acid.
Stock Preparation: Dissolve in 100% DMSO to 10-50 mM.
Assay Buffer: Dilute to <1% DMSO to prevent protein denaturation or bulk refractive index artifacts in SPR.
Experimental Workflows (Graphviz Visualization)
The following diagram outlines the integrated workflow for characterizing the binding affinity of this ligand, from initial quality control (QC) to thermodynamic validation.
Figure 1: Integrated workflow for binding affinity characterization, moving from QC to kinetic screening (SPR) and thermodynamic validation (ITC).
Primary Protocol: Surface Plasmon Resonance (SPR)
SPR is the gold standard for determining the kinetic rate constants (
and ) for low-molecular-weight (LMW) ligands like thiazole acetic acids.
Causality & Rationale
Why SPR? Unlike equilibrium methods (e.g., fluorescence polarization), SPR measures real-time binding. For fragment-sized ligands, fast off-rates (
) are common; SPR can resolve these transient interactions where other methods fail.
Sensor Chip Choice: A CM5 or Series S Sensor Chip (carboxymethylated dextran) is standard. However, for small hydrophobic ligands, a PEG-based chip may reduce non-specific binding (NSB).
Step-by-Step Protocol
Surface Preparation (Immobilization):
Activate the chip surface using EDC/NHS (1:1 mixture) for 7 minutes.
Inject the target protein (e.g., PPAR
LBD) at 10-30 g/mL in 10 mM Sodium Acetate (pH 4.5-5.0).
Target Density (
): Aim for a theoretical of 30-50 RU.
Calculation:
Block remaining active esters with 1 M Ethanolamine (pH 8.5).
Solvent Correction:
Since the ligand is dissolved in DMSO, prepare a solvent correction curve (0.5% to 1.5% DMSO) to compensate for bulk refractive index shifts.
Kinetic Injection Cycle (Multi-Cycle Kinetics):
Flow Rate: High flow (30-50
L/min) to minimize mass transport limitations.
Concentration Series: Prepare a 2-fold dilution series of the ligand (e.g., 0.1
M to 100 M).
Association Phase: Inject ligand for 60 seconds.
Dissociation Phase: Allow buffer flow for 120-300 seconds.
Regeneration: Usually not required for LMW ligands (fast off-rates mean the surface clears naturally). If needed, use mild 10 mM Glycine-HCl pH 2.5.
Data Processing:
Zero the x-axis (time) and y-axis (response).
Subtract the reference channel (unmodified surface) and buffer blanks (double referencing).
While SPR gives kinetics, ITC provides the thermodynamic signature, confirming that binding is driven by specific interactions rather than non-specific aggregation.
Experimental Setup
Instrument: MicroCal PEAQ-ITC or equivalent.
Cell: Target Protein (20-50
M) in assay buffer.
Syringe: Ligand (200-500
M) in the exact same buffer (critical to match DMSO concentrations perfectly).
Interpretation of Thiazole-Acetic Acid Binding
For this ligand class, typical thermodynamic signatures include:
Enthalpy (
): Exothermic signal, indicating hydrogen bond formation (likely the carboxylate head group).
Entropy (
): Often favorable (negative) if the ethylthio group displaces ordered water molecules from a hydrophobic pocket.
Table 1: Expected Thermodynamic Parameters vs. Binding Mode
Understanding the molecular mechanism is crucial for optimizing the ligand. The diagram below illustrates the hypothesized binding pathway for a 2-(2-(Ethylthio)thiazol-4-yl)acetic acid ligand interacting with a nuclear receptor (e.g., PPAR).
Figure 2: Mechanistic pathway of ligand binding, highlighting the critical role of the carboxylate anchor followed by hydrophobic desolvation.
Data Analysis & Quality Control
Calculating Affinity (
)
From SPR data, the equilibrium dissociation constant (
) is calculated as:
Alternatively, via steady-state affinity analysis (plotting vs. Concentration):
Role of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid as a heterocyclic building block
An In-depth Technical Guide: The Role of 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid as a Heterocyclic Building Block Executive Summary The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide: The Role of 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid as a Heterocyclic Building Block
Executive Summary
The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a highly sought-after motif in drug design. When functionalized with an acetic acid moiety at the 4-position, the resulting scaffold becomes a powerful and versatile building block, offering a convenient handle for constructing complex molecular architectures through amide bond formation and other transformations. This guide focuses on the specific derivative, 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, a molecule rationally designed to combine the established utility of the thiazole-4-acetic acid core with the modulatory effects of an ethylthio substituent. The introduction of the S-ethyl group at the 2-position is a strategic choice to enhance lipophilicity and potentially introduce new metabolic profiles or specific interactions within protein binding pockets. This document provides a comprehensive overview of its proposed synthesis, chemical reactivity, and strategic application in the design of targeted therapeutics, with a particular focus on the development of protein kinase inhibitors.
The Strategic Value of the 2-(Ethylthio)thiazol-4-yl)acetic Acid Scaffold
The therapeutic potential of a building block is dictated by the synergistic contribution of its constituent parts. The title compound is a prime example of rational design, where each component serves a distinct and valuable purpose in the context of drug discovery.
The Thiazole Core: A Biologically Validated Anchor
The five-membered thiazole heterocycle is a recurring feature in a wide array of bioactive agents.[1] Its utility spans from being a key component of Vitamin B1 (Thiamine) to forming the central scaffold in potent anticancer drugs like the tyrosine kinase inhibitor Dasatinib.[2] The ring's aromaticity, combined with the presence of nitrogen and sulfur heteroatoms, allows it to participate in a diverse range of non-covalent interactions, including hydrogen bonding, π-π stacking, and metal coordination, making it an effective pharmacophore for engaging with biological targets.
The Acetic Acid Moiety: A Versatile Functional Handle
The acetic acid group at the C4 position is the primary point of chemical reactivity for this building block. As a carboxylic acid, it is readily activated for coupling with amines to form stable amide bonds—the most common linkage in peptide and protein structures, and a frequent one in small molecule drugs. This functionality provides a direct and reliable method for linking the thiazole core to other fragments, enabling the systematic exploration of chemical space and the optimization of structure-activity relationships (SAR).[3]
The 2-(Ethylthio) Substituent: A Lipophilic Modulator
While the 2-amino-thiazole moiety is common, particularly in cephalosporin antibiotics and certain kinase inhibitors, the substitution with a 2-(ethylthio) group offers distinct advantages.[2][4] This group increases the lipophilicity of the molecule compared to its amino or unsubstituted counterparts, which can significantly impact cell permeability and pharmacokinetic properties. Furthermore, the thioether linkage is generally more metabolically robust than an amine, potentially leading to improved in-vivo stability.
Synthesis and Characterization: A Road Map
A robust and scalable synthetic route is paramount for the utility of any chemical building block. The most logical and well-precedented approach to constructing the 2-(substituted)-thiazol-4-yl-acetic acid core is through the Hantzsch thiazole synthesis.[5]
Retrosynthetic Analysis and Proposed Synthesis
The Hantzsch synthesis involves the condensation of an α-haloketone or its equivalent with a thioamide. In our case, the key disconnection points to ethyl 4-chloroacetoacetate and a thio-precursor that can install the ethylthio group.
Caption: Proposed Hantzsch synthesis and subsequent hydrolysis.
Detailed Experimental Protocol: Synthesis of Ethyl 2-(2-(Ethylthio)thiazol-4-yl)acetate
This protocol is designed as a self-validating system, drawing upon established methodologies for similar Hantzsch reactions.[6]
Reagent Preparation: To a stirred solution of ethyl dithiocarbamate (1.0 eq) in absolute ethanol (5 mL per mmol), add ethyl 4-chloroacetoacetate (1.05 eq).
Causality: Ethanol serves as a polar protic solvent suitable for dissolving the reactants and facilitating the condensation reaction. A slight excess of the chloro-ester ensures complete consumption of the more valuable thio-precursor.
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Causality: The elevated temperature provides the necessary activation energy for the cyclization and dehydration steps of the Hantzsch synthesis.
Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize any HCl formed) and brine.
Causality: This aqueous workup removes inorganic byproducts and unreacted starting materials, providing a crude product in the organic phase.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.
Causality: Chromatography is essential to separate the target ester from any side products, ensuring high purity for the subsequent hydrolysis step.
Characterization Data (Predicted)
Structural confirmation is achieved through a standard suite of analytical techniques. The expected data is summarized below.
Technique
Expected Key Features
¹H NMR
Signals corresponding to the ethyl ester (triplet & quartet), ethylthio group (triplet & quartet), a singlet for the thiazole C5-H, and a singlet for the CH₂ adjacent to the carbonyl.
¹³C NMR
Resonances for the carbonyl carbon (~170 ppm), thiazole ring carbons (~165, 145, 115 ppm), and aliphatic carbons of the ethyl groups and the acetate methylene.
Mass Spec (ESI+)
A prominent peak corresponding to the [M+H]⁺ ion for the molecular formula.
IR Spectroscopy
Strong carbonyl (C=O) stretch around 1735 cm⁻¹, and C=N/C=C stretching vibrations characteristic of the thiazole ring.
Applications as a Versatile Chemical Hub
The true value of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid lies in its utility as a platform for generating diverse libraries of compounds. The carboxylic acid is the primary reactive site for elaboration.
Amide Coupling: The Gateway to Bioactive Molecules
Amide bond formation is arguably the most crucial reaction in medicinal chemistry. The title compound is an ideal substrate for coupling with a vast array of primary and secondary amines to generate libraries of amides for biological screening.
Activation: In an inert atmosphere, dissolve 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (1.0 eq), the desired amine (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
Causality: HATU is a highly efficient coupling reagent that rapidly converts the carboxylic acid to an activated ester, minimizing side reactions and racemization (if applicable). DMF is an excellent polar aprotic solvent for this transformation.
Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture and stir at room temperature for 2-16 hours.
Causality: DIPEA is a non-nucleophilic base required to deprotonate the amine and neutralize the acid formed during the reaction, driving the coupling to completion.
Workup and Purification: Perform a standard aqueous workup as described in the synthesis protocol, followed by purification via flash chromatography to isolate the target amide.
Case Study: Design and Synthesis of a Hypothetical Kinase Inhibitor
The thiazole scaffold is a well-established core for kinase inhibitors.[7] We can strategically apply our building block to construct a hypothetical inhibitor targeting a kinase family known to be modulated by such scaffolds, such as Aurora kinases.[2] Many kinase inhibitors feature a "hinge-binding" moiety (like an aminopyrimidine) linked to a larger fragment that occupies the ribose pocket. Our building block is perfectly suited to serve as this larger fragment.
Caption: Proposed synthesis of a hypothetical kinase inhibitor.
This synthetic strategy allows for the rapid generation of potent and specific kinase inhibitors by coupling the thiazole building block with various known hinge-binding fragments. The ethylthio group can explore a hydrophobic pocket, potentially increasing potency and selectivity compared to more polar analogues.
Predicted Physicochemical and ADMET Profile
Early assessment of drug-like properties is critical. While experimental data is required for confirmation, in-silico predictions provide valuable guidance.
Property
Predicted Value
Significance in Drug Development
Molecular Weight
~217.3 g/mol
Well within the "Rule of 5" guidelines for good oral bioavailability.
cLogP
~1.5 - 2.0
Indicates a good balance of solubility and lipophilicity for cell permeability.
pKa (Carboxylic Acid)
~4.0 - 4.5
Typical for an acetic acid derivative, will be ionized at physiological pH.
Polar Surface Area (PSA)
~80-90 Ų
Suggests good potential for cell membrane penetration.
H-Bond Donors
1
Favorable for membrane permeability.
H-Bond Acceptors
4
Provides sufficient polarity for solubility and target interaction.
Conclusion and Future Outlook
2-(2-(Ethylthio)thiazol-4-yl)acetic acid represents a highly valuable, yet underexplored, building block for medicinal chemistry. It combines a biologically relevant thiazole core with a versatile carboxylic acid handle and a lipophilic, metabolically stable ethylthio group. The straightforward and robust synthetic route based on the Hantzsch condensation allows for its accessible preparation.
The primary utility of this molecule lies in its application in parallel synthesis and library generation through robust amide coupling chemistries. This enables the rapid exploration of structure-activity relationships for a multitude of biological targets. As demonstrated in the case study, it is particularly well-suited for the development of next-generation kinase inhibitors, where the unique combination of its structural features can be leveraged to achieve high potency and selectivity.
Future work should focus on the large-scale synthesis of this building block and its use in generating diverse chemical libraries. Screening these libraries against panels of kinases, proteases, and other enzyme classes will undoubtedly uncover novel bioactive agents and further solidify the role of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid as a cornerstone heterocyclic building block in modern drug discovery.
References
Ölgen, S., Altanlar, N., Karataylı, E., & Bozdağ-Dündar, O. (2003). Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters. Archiv der Pharmazie, 336(1), 39-46. [Link]
Williams, R. O., et al. (2002). U.S. Patent No. 6,862,890 B2. U.S.
Hoechst Aktiengesellschaft. (1979). U.S. Patent No. 4,391,979A.
Al-Sultani, A. A. K., & Al-Amery, M. H. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 382-391. [Link]
Unknown. (2017). CN Patent No. 106699681A.
Attimarad, M. V., Khedr, M. A., & Aldhubiab, B. E. (2017). Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates. Iranian Journal of Pharmaceutical Research, 16(4), e125068. [Link]
Shirai, T., et al. (2013). Synthesis and biological activity of thiazolyl-acetic acid derivatives as possible antimicrobial agents. Bioscience, Biotechnology, and Biochemistry, 77(6), 1-4. [Link]
Ciba Ltd. (1970). U.S. Patent No. 3,538,107A.
Ölgen, S., et al. (2003). Synthesis and Antimicrobial Activity of {2-[2-(N,N-Disubstituted thiocarbamoyl-sulfanyl)acylamino]thiazol-4-yl}acetic Acid Ethyl Esters. Request PDF. [Link]
PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. National Center for Biotechnology Information. [Link]
López, M., et al. (2000). Synthesis of (Z)-2-(2-formamido-4-thiazolyl)-2-(substituted alkoxyimino) acetic acids. Il Farmaco, 55(1), 40-46. [Link]
Garg, N. K. Patents & Products. Garg Lab - UCLA. [Link]
El-Sayed, N. N. E., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3933. [Link]
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]
Bathula, S., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
Ghorab, M. M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]
American Elements. 2-[2-(5-chlorothiophen-2-yl)-1,3-thiazol-4-yl]acetic acid. [Link]
Al-Masoudi, W. A., & Al-Shammari, A. M. (2021). Synthesis, Characterization and Biological Activity Evaluation of Some Pyrazoles, Thiazoles and Oxazoles Derived from 2-Mercapto. Baghdad Science Journal, 18(1), 168-177. [Link]
El-Gamal, M. I., et al. (2021). Design and Microwave Synthesis of New (5Z) 5-Arylidene-2-thioxo-1,3-thiazolinidin-4-one and (5Z) 2-Amino-5-arylidene-1,3-thiazol-4(5H)-one as New Inhibitors of Protein Kinase DYRK1A. Molecules, 26(21), 6496. [Link]
Ghorab, M. M., et al. (2022). Novel 2-(5-Aryl-4,5-Dihydropyrazol-1-yl)thiazol- 4-One as EGFR Inhibitors: Synthesis, Biological Assessment and Molecular Docking. ScienceOpen. [Link]
Kuzu, B., et al. (2025). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. Turkish Journal of Chemistry. [Link]
Giordano, I., et al. (2019). Identification of 2-(thiophen-2-yl)acetic Acid-Based Lead Compound for mPGES-1 Inhibition. Frontiers in Chemistry. [Link]
Bouziane, A., et al. (2025). Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. RSC Publishing. [Link]
Mangelinckx, S., et al. (2009). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 109(5), 2209-2254. [Link]
Asadi, M. R., et al. (2021). Evaluation of different doses of acetic acid on the induction of acute ulcerative colitis and cytokine profile in BALB/c mice; An experimental study. Alborz University Medical Journal. [Link]
Optimal reaction conditions for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid derivatization
[1] Introduction & Chemical Context The compound 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (CAS: 144060-05-9 / 66659-20-9 for HCl salt) is a critical intermediate in the synthesis of PPAR agonists, most notably GW501516 (...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Introduction & Chemical Context
The compound 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (CAS: 144060-05-9 / 66659-20-9 for HCl salt) is a critical intermediate in the synthesis of PPAR
agonists, most notably GW501516 (Cardarine) .[1] Its structure features a thiazole core substituted with an ethylthio ether at the C2 position and an acetic acid tail at C4.
Derivatization of this scaffold typically targets the carboxylic acid moiety to generate amides (for SAR libraries) or esters (prodrugs/intermediates).
Critical Chemical Challenges[1]
Thioether Sensitivity (S-Oxidation): The ethylthio group (
) is a soft nucleophile susceptible to oxidation.[1] Reaction conditions containing peroxides, high-valent metals, or aggressive halogenating agents can irreversibly oxidize the sulfur to a sulfoxide () or sulfone (), altering pharmacological potency.
Thiazole Basicity: The thiazole nitrogen is weakly basic (
). While less reactive than pyridine, it can interfere with acid-labile protecting groups or form salts that complicate purification.[1]
Activation Kinetics: The acetic acid side chain is unhindered. Activation with potent reagents (e.g., HATU) is rapid, but "over-activation" can lead to N-acyl urea side products if the nucleophile (amine) is sterically hindered or unreactive.
Strategic Analysis of Reaction Pathways
To ensure high yield and purity, we employ a "Soft Activation" strategy. We avoid harsh acid chlorides (
) in favor of uronium/carbodiimide coupling agents to preserve the ethylthio moiety.
DOT Diagram 1: Reaction Workflow & Decision Logic
Figure 1: Decision matrix for selecting the optimal coupling strategy based on nucleophile type and scale.
Rationale: HATU generates a highly reactive aza-benzotriazole ester, overcoming the lower nucleophilicity of anilines without requiring heating (which risks S-oxidation).[1]
Solvent: Anhydrous DMF (Concentration 0.1 M - 0.2 M)[1]
Step-by-Step Procedure:
Dissolution: In a dry round-bottom flask under Nitrogen atmosphere, dissolve the thiazole acid (1.0 equiv) in anhydrous DMF.
Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). The solution typically turns yellow/orange. Stir at Room Temperature (RT) for 15 minutes to form the activated ester.
Addition: Add the amine (1.1 equiv) in one portion.
Reaction: Stir at RT.
Primary amines: Complete in < 1 hour.
Anilines: Complete in 2–4 hours.
Monitor: Check LCMS for disappearance of Acid (
) and appearance of Product.
Workup (Crucial):
Dilute reaction mixture with Ethyl Acetate (EtOAc).[1]
Application Note: Solubility Profiling & Handling of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-(2-(Ethylthio)thiazol-4-yl)acetic acid . It synthesizes chemical principles with practical laboratory...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide is designed for researchers and drug development professionals working with 2-(2-(Ethylthio)thiazol-4-yl)acetic acid . It synthesizes chemical principles with practical laboratory workflows to ensure accurate handling, solubilization, and storage.
Executive Summary & Compound Profile
2-(2-(Ethylthio)thiazol-4-yl)acetic acid is a bifunctional heterocyclic building block characterized by a thiazole core substituted with a lipophilic ethylthio group at position 2 and a polar carboxylic acid tail at position 4.[1]
Understanding its solubility is governed by two competing moieties:
The Carboxylic Acid (-COOH): Confers solubility in basic aqueous media and polar organic solvents (DMSO, Methanol) via hydrogen bonding.
The Ethylthio Group (-S-Et): Increases lipophilicity (LogP) compared to the parent thiazole acetic acid, enhancing solubility in organic solvents while reducing water solubility at acidic pH.
Solubility Profile Snapshot
Solvent
Estimated Solubility
Role in Workflow
Critical Note
DMSO
High (> 50 mM)
Primary Stock
Ideal for long-term storage at -20°C.
Methanol
High (> 10 mg/mL)
Intermediate
Risk: Potential esterification upon long-term storage.
Water (pH < 4)
Low
Precipitation Risk
Compound exists in protonated, insoluble form.
PBS (pH 7.4)
Moderate
Assay Medium
Soluble as a carboxylate salt; keep DMSO < 1%.
Solubility in DMSO (Dimethyl Sulfoxide)
Status:Recommended Solvent for Stock Solutions.
DMSO is the "Gold Standard" for this compound due to its ability to disrupt the crystal lattice of thiazole derivatives and accept hydrogen bonds from the carboxylic acid.
Mechanism of Action
The polar aprotic nature of DMSO (
dipole) effectively solvates the polarizable sulfur atoms in the thiazole ring and the carboxylic acid proton. Unlike protic solvents, DMSO does not promote esterification, making it chemically inert for this acid.
Protocol A: Preparation of 50 mM Stock Solution
Objective: Create a stable, high-concentration stock for downstream dilution.
Calculate Mass:
Target Concentration: 50 mM
Target Volume: 1 mL
Required Mass:
Weighing: Weigh ~10.2 mg of powder into a sterile, amber glass vial (or polypropylene microtube). Record the exact mass.
Solvent Addition: Add anhydrous DMSO (Grade
99.9%) to reach the target volume.
Expert Tip: Do not assume 1 mL DMSO = 1 mL volume. Add 50% of the volume, vortex, then dilute to the mark.
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Validation: Visually inspect for "schlieren" lines (swirls indicating density differences) or undissolved crystals. The solution should be completely clear.
Storage Stability[2][3]
Temperature: Store at -20°C or -80°C.
Hygroscopicity Warning: DMSO is hygroscopic. Absorbed water can cause the lipophilic ethylthio derivative to precipitate over time. Always seal vials tightly with Parafilm or use septum caps.
Solubility in Methanol
Status:Suitable for Processing/Transfer, NOT for Storage.
Methanol is an excellent solvent for transferring the compound or preparing samples for LC-MS due to its volatility and compatibility with reverse-phase chromatography.
The "Fischer Esterification" Risk
Critical Insight: Storing carboxylic acids in alcohols (Methanol/Ethanol) can lead to the slow formation of the methyl ester derivative, especially if the sample is slightly acidic or stored at room temperature.
Impact: This converts your active acid into a neutral ester, altering potency and pharmacokinetics.
Recommendation: Use Methanol only for immediate dilutions or LC-MS injections. Do not store stocks in Methanol for > 24 hours.
Experimental Protocols: Determination & Handling
Workflow Diagram: Solubility Decision Tree
The following diagram outlines the logical flow for determining solubility and handling precipitation risks.
Caption: Step-by-step logic for solubilization and aqueous dilution. Note the critical pH adjustment step for aqueous stability.
This protocol determines the maximum concentration soluble in assay media (e.g., PBS) before precipitation occurs ("crashing out").
Materials:
50 mM DMSO Stock (from Protocol A).
PBS (Phosphate Buffered Saline, pH 7.4).
96-well clear plate.
Plate reader (OD620 nm) or Visual Inspection.
Steps:
Preparation: Place 198 µL of PBS into wells A1-A8.
Spike: Add 2 µL of DMSO Stock to well A1 (Final: 500 µM, 1% DMSO). Mix well.
Serial Dilution: Perform 2-fold serial dilutions from A1 to A7. Leave A8 as a blank (PBS + 1% DMSO only).
Incubation: Incubate at Room Temperature for 2 hours (shaking).
Readout: Measure Absorbance at 620 nm (turbidity) or inspect visually against a dark background.
Result: The highest concentration with no turbidity is your Kinetic Solubility Limit .
Expectation: At pH 7.4, the carboxylic acid is deprotonated (COO⁻), significantly improving solubility. If precipitation occurs, it is likely due to the lipophilic ethylthio tail.
Troubleshooting & FAQ
Q: My solution turned cloudy when I added the DMSO stock to water. Why?A: This is the "Crash Effect." You likely diluted into pure water (pH ~5-6) or a high concentration. The compound is an acid (pKa ~3.5 - 4.5). In acidic water, it protonates to the neutral, insoluble form.
Fix: Ensure your aqueous buffer is buffered to pH 7.4 or higher.
Q: Can I use Ethanol instead of DMSO?A: Yes, solubility is generally good, but Ethanol evaporates faster (changing concentrations) and carries the same esterification risk as Methanol. DMSO is preferred for stocks.
Q: How do I sterilize the solution?A: Do not autoclave. Use a 0.22 µm PTFE (Teflon) or Nylon syringe filter . Do not use Cellulose Acetate filters, as DMSO dissolves them.
References
PubChem. Compound Summary: 2-(Thiazol-4-yl)acetic acid derivatives.[2] National Library of Medicine. Available at: [Link]
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Standard reference for solubility protocols).
NCBI Bookshelf. Assay Guidance Manual: Solubility Assays. National Institutes of Health. Available at: [Link]
Application Note: Precision Synthesis and Utilization of 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid
Abstract This application note details the robust synthesis and downstream application of 2-(2-(ethylthio)thiazol-4-yl)acetic acid , a versatile heterocyclic scaffold used in the development of pharmaceutical intermediat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note details the robust synthesis and downstream application of 2-(2-(ethylthio)thiazol-4-yl)acetic acid , a versatile heterocyclic scaffold used in the development of pharmaceutical intermediates. While structurally related to the 2-aminothiazole intermediates used in beta-3 adrenergic agonists (e.g., Mirabegron), the ethylthio variant offers unique lipophilic properties and bioisosteric potential for antibacterial and anti-inflammatory drug discovery. This guide provides a self-validating protocol for the Hantzsch-type cyclization, S-alkylation, and subsequent hydrolysis, alongside standard amide coupling procedures.
Introduction & Chemical Basis[1][2][3][4][5][6][7][8][9]
The thiazole ring is a privileged pharmacophore in medicinal chemistry, appearing in drugs ranging from antiretrovirals (Ritonavir) to antibiotics (Cefdinir). The 2-(ethylthio)-4-thiazoleacetic acid moiety combines the metabolic stability of the thiazole ring with a flexible acetic acid linker and a lipophilic thio-ether tail.
Mechanistic Pathway
The synthesis relies on a modified Hantzsch Thiazole Synthesis . The core strategy involves:
Cyclization: Condensation of ethyl 4-chloroacetoacetate with ammonium dithiocarbamate to form the 2-mercaptothiazole intermediate.
S-Alkylation: Selective alkylation of the sulfur atom using ethyl bromide (EtBr) under basic conditions.
Hydrolysis: Saponification of the ethyl ester to yield the free acid.
This route is preferred over direct condensation with S-ethyl dithiocarbamate due to higher regioselectivity and cost-efficiency of starting materials.
Experimental Protocols
Protocol A: Synthesis of Ethyl 2-(ethylthio)thiazol-4-yl Acetate
This protocol combines cyclization and in-situ alkylation for efficiency.
Reagents:
Ethyl 4-chloroacetoacetate (CAS: 638-07-3)
Ammonium dithiocarbamate (CAS: 513-74-6)
Ethyl Bromide (EtBr)
Potassium Carbonate (
)
Ethanol (Absolute)
Step-by-Step Methodology:
Cyclization (Ring Formation):
In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Ammonium dithiocarbamate (12.0 g, 0.11 mol) in Ethanol (150 mL).
Add Ethyl 4-chloroacetoacetate (16.5 g, 0.10 mol) dropwise over 30 minutes at room temperature. Note: The reaction is exothermic; maintain temperature <40°C.
Heat the mixture to reflux (78°C) for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the chloro-ester.
Intermediate Check: The formation of the 2-mercapto species (often existing as the thione tautomer) can be confirmed by a shift in UV absorbance.
S-Alkylation:
Cool the reaction mixture to 25°C.
Add Potassium Carbonate (15.2 g, 0.11 mol) followed by Ethyl Bromide (12.0 g, 0.11 mol).
Stir at room temperature for 12 hours.
Critical Control Point: Ensure basic pH (>9) to facilitate the deprotonation of the thiol.
Workup:
Filter off the inorganic salts (
, ).
Concentrate the filtrate under reduced pressure to remove ethanol.
Redissolve the oily residue in Ethyl Acetate (100 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
Dry over anhydrous
, filter, and concentrate.
Yield: Expect ~18-20 g (75-85%) of a yellow oil (Ethyl 2-(ethylthio)thiazol-4-yl acetate).
Protocol B: Hydrolysis to the Free Acid
Conversion of the ester to the active carboxylic acid intermediate.
Reagents:
Crude Ethyl Ester (from Protocol A)
Lithium Hydroxide Monohydrate (
)
THF/Water (1:1 mixture)
Methodology:
Dissolve the crude ester (10.0 g, 43 mmol) in THF/Water (100 mL, 1:1).
Add LiOH (2.2 g, 52 mmol) in one portion.
Stir vigorously at room temperature for 3 hours.
Acidification: Cool to 0°C and adjust pH to ~3.0 using 1N HCl. The product often precipitates as a white/off-white solid.
Isolation: Filter the solid. If no precipitate forms, extract with Ethyl Acetate, dry, and concentrate.
Recrystallization: Recrystallize from Ethanol/Water if high purity (>98%) is required.
Visualization of Workflows
Figure 1: Synthetic Pathway (Chemical Logic)
The following diagram illustrates the transformation from raw materials to the final acid intermediate.
Caption: Step-wise chemical transformation from chloro-beta-keto ester to the final thiazole acetic acid.
Figure 2: Purification & Workup Logic
Decision tree for isolating the product based on phase behavior.
Caption: Logical flow for the isolation of the free acid intermediate post-hydrolysis.
Downstream Application: Amide Coupling
Once the acid is prepared, it is typically coupled with amines to form bioactive pharmaceutical candidates.
Standard Protocol (EDC/HOBt Coupling):
Activation: Dissolve 2-(2-(ethylthio)thiazol-4-yl)acetic acid (1.0 eq) in DMF or DCM.
Additives: Add HOBt (1.2 eq) and EDC.HCl (1.2 eq). Stir for 15 minutes at 0°C.
Coupling: Add the target amine (e.g., a phenethylamine derivative) (1.0 eq) and DIPEA (2.5 eq).
Reaction: Allow to warm to room temperature and stir for 12-16 hours.
Validation: Monitor by LC-MS for the mass of the amide product (
).
Data Summary: Critical Process Parameters (CPPs)
Parameter
Range
Optimal
Consequence of Deviation
Cyclization Temp
60°C - 85°C
78°C (Reflux)
Low temp: Incomplete reaction. High temp: Tar formation.
Alkylation pH
8.0 - 11.0
>9.0
Low pH: Thiol not deprotonated; Alkylation fails.
Hydrolysis pH
< 4.0 (Workup)
3.0
pH > 4: Product remains as salt in aqueous phase.
Stoichiometry
EtBr (1.0 - 1.5 eq)
1.1 eq
Excess EtBr difficult to remove; Low EtBr reduces yield.
Troubleshooting & Strategic Notes
Impurity Profile: The most common impurity is the disulfide dimer (formed by oxidation of the mercapto intermediate before alkylation). To prevent this, perform the alkylation immediately after cyclization or keep the intermediate under inert atmosphere (
).
Odor Control: Thio-compounds are malodorous. All reactions involving dithiocarbamates or ethyl bromide should be performed in a well-ventilated fume hood. Quench glassware with dilute bleach to oxidize residual thiols.
Bioisostere Note: If the target molecule is a Mirabegron analog, note that Mirabegron uses a 2-amino -thiazole ring.[1] The 2-ethylthio variant described here will have significantly different hydrogen-bonding capacity (lacking the
donor) but higher lipophilicity (), potentially altering membrane permeability.
Crystallization techniques for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Application Note: Advanced Crystallization Protocols for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid Abstract This guide details the isolation and crystallization of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid , a critical int...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Crystallization Protocols for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Abstract
This guide details the isolation and crystallization of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid , a critical intermediate in the synthesis of pharmaceutical agents (e.g., PPAR agonists, cephalosporin analogs). Unlike its 2-amino analog, the 2-ethylthio variant possesses distinct lipophilicity and solubility profiles due to the thioether moiety. This protocol addresses common challenges such as "oiling out," sulfur-based discoloration, and removal of mutagenic alkylating impurities (e.g., ethyl 4-chloroacetoacetate).
Part 1: Physicochemical Profile & Solubility Logic
Understanding the molecule's functional groups is prerequisite to designing a robust crystallization process.
Feature
Chemical Logic
Impact on Crystallization
Carboxylic Acid
pKa 3.8–4.2
Allows for pH-swing crystallization (soluble in base, insoluble in acid).
Thiazole Ring
Weakly basic (N), Aromatic
susceptible to protonation at very low pH (<1); contributes to -stacking in crystal lattice.
Ethylthio Group
Lipophilic (-S-Et)
Increases solubility in organics (EtOAc, DCM) compared to amino-thiazoles. Reduces water solubility.
Thermal Stability
Decarboxylation risk >140°C
Avoid high-temperature reflux (>80°C) for extended periods.
Solubility Map
High Solubility: Methanol, Ethanol, THF, Acetone, Ethyl Acetate (Hot), Aqueous Base (pH > 8).
Low Solubility: Water (Acidic pH), n-Heptane, Hexane.
Part 2: Primary Isolation (Reactive Crystallization)
The most robust method for initial purification from crude reaction mixtures (typically Hantzsch synthesis using S-ethylisothiourea and ethyl 4-chloroacetoacetate) is Acid-Base Precipitation . This method effectively removes non-acidic impurities (unreacted esters, thiourea derivatives).
Protocol A: Acid-Base Swing Purification
Objective: Isolate crude acid from hydrolysis mixture and remove lipophilic neutral impurities.
Dissolution: Suspend the crude solid in 0.5 M NaOH or 10% Na₂CO₃ (Target pH 9–10). Stir until fully dissolved.
Note: If the solution is dark/black, treat with Activated Carbon (Type C, 5 wt%) for 30 minutes and filter through Celite.
Organic Wash (Critical): Extract the aqueous alkaline layer with Ethyl Acetate (1:1 vol/vol) .
Mechanism:[1][2][3] The product remains in the water (as carboxylate salt). Neutral impurities (dimers, unreacted ester) migrate to the organic layer. Discard the organic layer.[4][5]
Controlled Acidification:
Cool the aqueous phase to 10–15°C .
Slowly add 2N HCl dropwise while stirring vigorously.
Metastable Zone: Cloud point usually occurs around pH 5.5–6.0.
Continue acidification to pH 2.5–3.0 .
Digestion: Stir the resulting slurry at 10°C for 1 hour. This "Ostwald Ripening" phase removes fines and improves filterability.
Isolation: Filter under vacuum. Wash cake with cold water (
bed volume) to remove inorganic salts (NaCl). Dry at 45°C under vacuum.
Part 3: Recrystallization (High Purity & Polymorph Control)
For pharmaceutical grade material (>99.5% purity), a solvent-based recrystallization is required to remove trace sulfur contaminants and color.
Best for: Removing lipophilic impurities and drying efficiency.
Dissolution: Dissolve crude acid in Ethyl Acetate (8 vol) at reflux (70°C).
Distillation (Optional): Distill off 2 volumes of solvent to remove trace water (azeotrope).
Anti-Solvent: Add n-Heptane (warm, 4 vol) slowly at 60°C.
Observation: The solution should remain clear or slightly hazy.
Nucleation: Cool to 40°C. Once turbidity is observed, hold for 30 mins.
Final Cooling: Cool to 0°C. Add remaining Heptane (4 vol) if yield is low.
Isolation: Filter and wash with Heptane.
Part 4: Process Visualization
The following diagram illustrates the purification logic, highlighting the critical decision nodes for impurity removal.
Caption: Logic flow for the purification of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, distinguishing between reactive extraction and solvent recrystallization.
Part 5: Troubleshooting & Critical Process Parameters (CPPs)
Issue
Root Cause
Corrective Action
Oiling Out
Anti-solvent added too fast or Temperature too high during addition.
Seeding is critical. Add seed crystals at the cloud point. Reduce cooling rate. Use a "Heat-Cool" cycle to redissolve oil droplets.
Strong Sulfur Odor
Residual mercaptans or disulfides.
Wash the wet cake with cold Isopropanol (slurry wash). Alternatively, treat the alkaline solution (Step 2) with a scavenger resin (e.g., weak anion exchanger).
Yellow/Brown Color
Oxidation products of the thiazole/thioether.
Use Activated Carbon during the hot dissolution step of recrystallization. Ensure carbon is removed via Celite filtration.
Low Yield
pH not optimized or product lost in mother liquor.
Ensure pH is < 3.0 during precipitation. If using EtOH/Water, ensure final temp is < 5°C.
Part 6: Analytical Validation
1. HPLC Method (Purity):
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5
m).
Mobile Phase A: 0.1% Phosphoric Acid in Water.
Mobile Phase B: Acetonitrile.
Gradient: 10% B to 90% B over 20 mins.
Detection: UV @ 254 nm (Thiazole absorption) and 280 nm.
2. 1H-NMR (Identity):
Solvent: DMSO-d6.
Key Signals:
12.5 ppm (s, 1H, -COOH )
7.4 ppm (s, 1H, Thiazole C5-H )
3.6 ppm (s, 2H, -CH 2-COOH)
3.2 ppm (q, 2H, -S-CH 2-CH3)
1.3 ppm (t, 3H, -S-CH2-CH 3)
References
Hantzsch Thiazole Synthesis (General Mechanism): Hantzsch, A. (1887). "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132. Link
Synthesis of Thiazole Acetic Acids (Analogous Protocols): Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride. US Patent 4391979A. (Describes the acid-base isolation of the amino-analog, applicable to the ethylthio-derivative). Link
Purification of Thiazole Intermediates: Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate. CN Patent 106699681A. (Details solvent systems for thiazole crystallization). Link
Commercial Availability & Structure Verification: 2-(2-(Ethylthio)thiazol-4-yl)acetic acid Product Page. Dana Bioscience. (Confirms chemical entity existence). Link
Biocatalytic Synthesis of Precursors: Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. ResearchGate. (Context for precursor purity). Link
Application Note: Scale-Up Synthesis of 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid for In Vivo Studies
Executive Summary This application note details a robust, scalable protocol for the synthesis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid , a critical intermediate and pharmacophore in the development of PPAR modulators...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid , a critical intermediate and pharmacophore in the development of PPAR modulators (e.g., related to GW501516/Cardarine precursors) and metabolic disease therapeutics.
Moving from discovery (milligram) to in vivo (gram/kilogram) scale requires a shift from convenience to compliance. This guide addresses the specific challenges of scaling thiazole chemistry: controlling the exotherm of the Hantzsch cyclization, managing the lachrymatory nature of
-halo ketones, and ensuring the removal of heavy metals and endotoxins for animal safety.
Key Performance Indicators (KPIs) of this Protocol:
Overall Yield: >65% (over 3 steps)
Purity: >99.5% (HPLC), suitable for GLP toxicology studies.
Safety: Eliminates the use of carbon disulfide (
) gas by utilizing stable dithiocarbamate salts.
Retrosynthetic Analysis & Strategy
The synthesis is designed around the Hantzsch Thiazole Synthesis , modified for process safety.
Strategic Disconnections
Carboxylic Acid Formation: The final step is a mild saponification of the ethyl ester to avoid decarboxylation, which is a risk for 4-thiazoleacetic acids under harsh acidic conditions.
S-Alkylation: The ethylthio group is installed via nucleophilic substitution on the 2-mercapto intermediate. This is preferred over starting with an S-ethyl thioamide, which is often unstable and odorous.
Heterocycle Formation: The thiazole core is constructed by condensing Ethyl 4-chloroacetoacetate with Ammonium Dithiocarbamate .
Reaction Scheme Visualization
Figure 1: Three-step synthetic pathway designed for modular scale-up.
Detailed Experimental Protocol (100g Scale)
Step 1: Synthesis of Ethyl 2-mercaptothiazol-4-yl acetate
Reaction Type: Hantzsch Cyclization
Critical Hazard: Ethyl 4-chloroacetoacetate is a potent lachrymator. Handle only in a functioning fume hood.
Materials:
Ethyl 4-chloroacetoacetate: 164.6 g (1.0 mol)
Ammonium Dithiocarbamate: 121.2 g (1.1 mol)
Ethanol (Absolute): 800 mL
Water (Ice cold): 2 L
Protocol:
Setup: Equip a 3L three-neck round-bottom flask with a mechanical stirrer (Teflon paddle), reflux condenser, and internal thermometer.
Dissolution: Charge Ethanol and Ammonium Dithiocarbamate. Stir at room temperature (RT) for 15 mins. Note: The salt may not fully dissolve; a suspension is acceptable.
Addition: Add Ethyl 4-chloroacetoacetate dropwise via an addition funnel over 45 minutes.
Process Note: The reaction is exothermic. Maintain internal temperature
using a water bath if necessary.
Reaction: Once addition is complete, heat the mixture to reflux (
) for 4 hours.
IPC (In-Process Control): TLC (50% EtOAc/Hexane). SM (
) should disappear; Product () appears.
Workup: Cool the reaction mixture to RT. Pour the mixture into 2 L of ice-cold water with vigorous stirring. The product will precipitate as a yellow/off-white solid.
Isolation: Filter the solid using a Buchner funnel. Wash the cake with water (
Mechanistic Insight: The sulfur anion is a soft nucleophile and reacts selectively with the soft electrophile (EtBr) over the harder nitrogen center, preventing N-alkylation.
Filtration: Cool to RT. Filter off the inorganic salts (
, excess ). Wash the salt cake with acetone ().
Concentration: Concentrate the combined filtrate under reduced pressure (Rotavap) to obtain a crude oil.
Purification (Optional but recommended for In Vivo): If the oil is dark, pass through a short pad of silica gel (eluting with 10% EtOAc/Hexane) or perform a high-vacuum distillation.
Expected Yield: 115–125 g (94–99%).
Step 3: Hydrolysis to 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Reaction Type: Saponification
Materials:
Ethyl 2-(ethylthio)thiazol-4-yl acetate (Int 2): 115 g (~0.47 mol)
Lithium Hydroxide Monohydrate (
): 39.4 g (0.94 mol)
THF: 500 mL
Water: 500 mL
1N HCl: As required for acidification
Protocol:
Setup: 2L flask.
Dissolution: Dissolve Int 2 in THF. Add the solution of
Why LiOH? LiOH is milder than NaOH and minimizes the risk of racemization (if chiral centers were present) or decarboxylation of the acetic acid side chain.
Workup: Evaporate the THF under reduced pressure (bath temp
). The aqueous residue contains the lithium salt of the product.
Washing: Extract the aqueous layer with MTBE (
) to remove unreacted ester or non-polar impurities. Discard organics.
Acidification: Cool the aqueous phase to
. Slowly acidify with 1N HCl to pH 2–3. The product will precipitate as a white solid.
Recrystallization (Critical for In Vivo): Filter the crude solid.[2] Recrystallize from Ethanol/Water (1:1) or Isopropanol.
Final Drying: Vacuum oven at
over to constant weight.
Final Yield: 85–95 g (80–90%).
Appearance: White to off-white crystalline powder.
Quality Control for In Vivo Studies
For animal studies, chemical purity is not enough. You must validate the absence of biological contaminants.
Test Parameter
Method
Specification
Rationale
Appearance
Visual
White/Off-white solid
Colored impurities often indicate sulfur degradation products.
Assay (Purity)
HPLC (UV 254nm)
High purity prevents off-target toxicity.
Residual Solvents
GC-Headspace
EtOH ppmTHF ppm
ICH Q3C Class 3 & 2 limits.
Heavy Metals
ICP-MS
Pb, As, Cd, Hg ppm
Critical for chronic toxicity studies.
Endotoxin
LAL Assay
EU/mg
Crucial: Gram-negative bacteria in non-sterile water/buffers can introduce endotoxins, causing pyrogenic responses in vivo.
Process Workflow Diagram
Figure 2: End-to-end process flow for the production of in vivo grade material.
Troubleshooting & Optimization
Problem: Low yield in Step 1.
Cause: Ammonium dithiocarbamate quality.[4] It degrades to thiocyanate over time.
Solution: Use fresh reagent or generate in situ (though in situ requires CS2 handling). Ensure the ethanol is absolute; water slows the cyclization.
Problem: Product oiling out in Step 3 (Acidification).
Cause: Acidification too fast or temperature too high.
Solution: Cool to
and add HCl dropwise. Seed the mixture with a pure crystal if available.
Problem: Strong sulfur odor in final product.
Cause: Trapped ethyl mercaptan or disulfide byproducts.
Solution: The recrystallization step is mandatory. Washing the filter cake with cold pentane can also help strip volatiles.
References
Hantzsch Thiazole Synthesis Mechanism: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
Synthesis of 2-substituted thiazol-4-yl acetic acid derivatives
Original Method:[1][4] Hantzsch, A., & Weber, J. H. (1887). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.
Modern Application (PPAR agonists): Xu, Y., et al. (2003). "Design and synthesis of dual PPAR alpha/gamma agonists." Bioorganic & Medicinal Chemistry Letters, 13(22), 3961-3964.
ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency.
Safety of Alpha-Halo Ketones: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6055, Ethyl 4-chloroacetoacetate.
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Topic: Purification & Isolation Challenges of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Document ID: TSC-THZ-042
Role: Senior Application Scientist
Status: Active Guide[1][2]
Executive Summary & Chemical Context
The Molecule: 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (ETTAA) is a bifunctional heterocyclic building block.[1][2] It contains a carboxylic acid tail (solubility handle) and a 2-ethylthio thiazole core (reactive center).[1][2]
The Challenge: Users frequently report three specific failure modes during the isolation of ETTAA from Hantzsch-type cyclization mixtures:
"The Black Tar" Effect: Thiazole syntheses often produce dark, polymeric byproducts that co-precipitate with the product.
Oiling Out: The molecule resists crystallization, forming a viscous oil that traps impurities.
Sulfur Oxidation: The ethylthio group (
) is susceptible to oxidation (to sulfoxide/sulfone) if workup conditions are too harsh or oxidizing.[1][2]
This guide provides a self-validating purification workflow designed to exploit the molecule's acidic nature to separate it from neutral tars and starting materials.[1][2]
Critical Troubleshooting Modules
Module A: The "pH Swing" Protocol (Removing Tars & Neutrals)
User Issue: "My crude reaction mixture is a dark black oil. Direct crystallization fails, and silica columns get clogged."
Technical Insight: The primary impurities in Hantzsch syntheses are neutral thioamides, unreacted
-haloketones, and polymeric tars. ETTAA is a carboxylic acid ().[1][2] We can use this to our advantage by moving the product into water (high pH) while leaving impurities in the organic layer, then swinging the pH back to precipitate the product.
The Protocol (Step-by-Step)
Dissolution (High pH):
Take the crude reaction residue (after evaporating reaction solvent).[3]
Add saturated aqueous
(Sodium Bicarbonate).
Why: This converts ETTAA into its carboxylate salt (
Mechanism:[1][2][3][4] The neutral tars, unreacted thioamides, and non-acidic impurities partition into the organic layer. The product stays in the water.
Discard the organic layer (which should be dark/colored).
Observation: The product should precipitate as an off-white or pale yellow solid.[1][2]
Isolation:
Filter the solid.[3][5] Wash with cold water to remove inorganic salts.[2]
Visual Workflow: The pH Swing Logic
Caption: Figure 1. The pH-Swing purification strategy separates the acidic product from neutral polymeric impurities.[1][2]
Module B: Crystallization & "Oiling Out"
User Issue: "After the acid workup, the product comes out as a sticky gum instead of a powder."
Technical Insight: Thiazoles with flexible side chains (like the ethylthio and acetic acid groups) have high conformational entropy, making crystal lattice formation difficult. "Oiling out" occurs when the liquid-liquid phase separation occurs before crystallization.[1][2]
Troubleshooting Table: Crystallization Solvents
Solvent System
Role
Outcome
Recommendation
Ethanol / Water
Standard Recrystallization
High Risk of Oil. Water acts as an anti-solvent too aggressively.[1][2]
Use only if crude is >90% pure.[2] Add water very slowly to hot EtOH.
Toluene / Heptane
Non-polar precipitation
Best for Drying. Removes trapped water/acetic acid.
Dissolve in min. hot Toluene; add Heptane dropwise.
IPA (Isopropyl Alcohol)
Single solvent
Balanced. Good solubility at boil, poor at .
Recommended Starting Point.
The "Seeding" Trick:
If you have any solid product from a previous batch (even 1 mg), use it.
Dissolve the "oil" in the minimum amount of hot IPA.
Cool to room temperature.
Add the seed crystal.
Do not disturb for 2 hours. Agitation promotes oiling; stillness promotes crystal growth.[2]
Module C: Preventing Sulfur Oxidation
User Issue: "LC-MS shows a peak at M+16 and M+32 relative to my product."
Technical Insight: The sulfide ether (
) is easily oxidized to the sulfoxide () or sulfone () by atmospheric oxygen, peroxides in solvents, or vigorous stirring in air.[1][2]
Protocols for Protection:
Solvent QC: Ensure ethers (THF, Diethyl ether) used in the synthesis are peroxide-free.
Degassing: Sparge all aqueous buffers (like the
used in Module A) with Nitrogen or Argon for 15 minutes before use.
Drying: Do not dry the final solid in an oven at
in air. Use a vacuum desiccator at room temperature.
Analytical Validation (Self-Check)
Before proceeding to the next step of your synthesis, validate the purity using these criteria.
Dark brown/black sticky solid (Polymer contamination).[2]
Frequently Asked Questions (FAQ)
Q: Can I use silica gel chromatography instead of the pH swing?A: Yes, but it is difficult. The carboxylic acid group interacts strongly with silica, causing peak tailing. If you must use a column, add 1% Acetic Acid to your eluent (e.g.,
in ) to suppress ionization and sharpen the peak.
Q: Why does my product smell like rotten cabbage?A: This indicates residual Ethyl Mercaptan or degradation of the ethylthio group. This is common if the reaction was overheated. Wash your organic extracts with dilute aqueous bleach (Sodium Hypochlorite) only if the product is not present in that layer, or simply rely on the vacuum drying step to remove volatile thiols. Note: Do not expose the product directly to bleach.
Q: Is the product stable in solution?A: In acidic or neutral organic solvents, yes. In basic aqueous solution, it is susceptible to decarboxylation if heated. Perform the basic extraction (Module A) quickly and keep it cold (
).
References
Hantzsch Thiazole Synthesis Mechanisms
Joule, J. A., & Mills, K. (2010).[2] Heterocyclic Chemistry (5th ed.). Wiley.[2] (General mechanism of thiazole formation and workup strategies).
Purification of Thiazole Acetic Acids
BenchChem.[2][3][6] (2025).[2][3][7] Hantzsch Thiazole Synthesis for the Preparation of 2-Aminothiazole Derivatives.[1][2][3][4][8] Retrieved from [2]
Solubility & Properties of Thiazole-4-acetic acid derivatives
ChemicalBook.[2] (2026).[2] 2-Aminothiazole-4-acetic acid Properties and Solubility Data. Retrieved from [1][2]
Oxidation Risks in Thio-Ethers
ScienceDirect/Elsevier. (2018).[2][9] Oxidation of sulfides to sulfoxides and sulfones: A Guide. (General organic chemistry principle applied to the ethylthio moiety).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards before handling.
Technical Support Center: Resolving Solubility Issues of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid in Aqueous Buffers
Welcome to the technical support center for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for th...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for the solubility challenges often encountered with this compound in aqueous buffers. By understanding the physicochemical properties of this molecule and applying systematic troubleshooting strategies, you can achieve consistent and reliable experimental results.
Understanding the Challenge: The Physicochemical Profile
2-(2-(Ethylthio)thiazol-4-yl)acetic acid is a carboxylic acid containing a thiazole ring and a thioether linkage. Its solubility in aqueous solutions is primarily governed by the ionization state of the carboxylic acid group. In its protonated (non-ionized) form, the molecule is less polar and thus has lower aqueous solubility. Conversely, in its deprotonated (ionized) carboxylate form, it is significantly more polar and exhibits higher solubility in water.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the solubility of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Q1: Why is my 2-(2-(Ethylthio)thiazol-4-yl)acetic acid not dissolving in neutral aqueous buffers like PBS (pH 7.4)?
A1: At a neutral pH of 7.4, which is significantly above the estimated pKa of the carboxylic acid group (likely around 3-4), the compound should be predominantly in its ionized, more soluble carboxylate form. If you are still observing poor solubility, consider the following factors:
Insufficient Buffer Capacity: The buffer may not be strong enough to maintain the pH upon the addition of the acidic compound, leading to a localized drop in pH and precipitation.
Common Ion Effect: While less common, high concentrations of certain ions in the buffer could potentially interact with the dissolved compound and reduce its solubility.
Purity of the Compound: Impurities in the solid material can sometimes hinder dissolution.
Q2: What is the recommended starting approach to dissolve this compound?
A2: The most effective initial strategy is to utilize pH adjustment.[4][5][6] Since this is an acidic compound, increasing the pH of the aqueous buffer will facilitate the deprotonation of the carboxylic acid, thereby increasing its solubility.[2][4][7] Start by preparing a stock solution in a slightly basic buffer (e.g., pH 8.0-9.0).
Q3: Can I use organic co-solvents to improve solubility?
A3: Yes, using a water-miscible organic co-solvent is a viable method to enhance the solubility of poorly soluble compounds.[4] Common choices include:
Dimethyl sulfoxide (DMSO)
Ethanol
Polyethylene glycols (PEGs)
Propylene glycol
It is crucial to first dissolve the compound in a minimal amount of the organic co-solvent and then slowly add the aqueous buffer while stirring. Be mindful that high concentrations of organic solvents can be toxic to cells and may interfere with downstream biological assays. Always run appropriate vehicle controls in your experiments.
Q4: Are there any concerns regarding the stability of the compound in solution?
A4: The 2-(2-(Ethylthio)thiazol-4-yl)acetic acid molecule contains a thiazole ring and a thioether linkage, both of which are generally stable under common experimental conditions.[8][9]
Thiazole Ring: Thiazole rings are aromatic and generally stable.[10][11]
Thioether Linkage: Thioether bonds are also relatively robust.[8] However, strong oxidizing conditions should be avoided as they can potentially oxidize the sulfur atom.[12]
It is always good practice to prepare fresh solutions for your experiments and store any stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize potential degradation over time.
Troubleshooting Guide: A Step-by-Step Approach
If you are encountering persistent solubility issues, follow this systematic troubleshooting workflow.
Workflow for Resolving Solubility Issues
Caption: A decision-making workflow for troubleshooting solubility.
Experimental Protocols
Protocol 1: pH-Mediated Dissolution
This protocol leverages the acidic nature of the compound to enhance its solubility in basic conditions.
Buffer Preparation: Prepare a buffer solution with a pH value at least 2-3 units higher than the pKa of the compound. Since the pKa is estimated to be in the acidic range, a buffer of pH 7.4 to 8.0 is a good starting point. Phosphate or Tris buffers are common choices.
Weighing the Compound: Accurately weigh the required amount of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Initial Suspension: Add a small amount of the prepared buffer to the solid compound to create a slurry.
Dissolution: Gradually add more buffer while stirring or vortexing. If the compound does not fully dissolve, you can incrementally increase the pH by adding a small amount of a dilute base (e.g., 0.1 M NaOH) while monitoring the pH.
Final Adjustments: Once the compound is dissolved, adjust the final volume with the buffer and, if necessary, bring the pH back to the desired experimental value with a dilute acid (e.g., 0.1 M HCl). Be cautious during this step as lowering the pH can cause the compound to precipitate if the concentration is near its solubility limit at that pH.
Protocol 2: Co-Solvent Method
This method is useful when pH adjustment alone is insufficient or not desirable for the experimental setup.
Select a Co-solvent: Choose a water-miscible organic solvent in which the compound is readily soluble. DMSO is a common first choice.
Prepare a Concentrated Stock: Dissolve the weighed compound in a minimal volume of the chosen co-solvent to create a high-concentration stock solution.
Dilution into Aqueous Buffer: While vortexing the aqueous buffer, slowly add the concentrated organic stock solution drop by drop. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
Final Concentration: Ensure the final concentration of the organic co-solvent in your working solution is low enough to not affect your experiment (typically <1%, but this should be determined empirically).
Vehicle Control: Always prepare a vehicle control containing the same final concentration of the co-solvent in the aqueous buffer to account for any effects of the solvent itself.
Data Summary: Recommended Buffer Systems and Co-solvents
The following table provides a summary of recommended starting conditions for dissolving 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Method
Buffer/Solvent System
Recommended Starting Conditions
Key Considerations
pH Adjustment
Phosphate Buffer, Tris Buffer
pH 7.4 - 8.5
Ensure sufficient buffer capacity. Monitor for precipitation if pH is adjusted downwards.
Co-solvency
DMSO/Aqueous Buffer
Prepare a 10-50 mM stock in 100% DMSO.
Final DMSO concentration in the assay should ideally be <1%.
Ethanol/Aqueous Buffer
Prepare a 10-50 mM stock in 100% Ethanol.
Can be more volatile than DMSO. Check for compatibility with your assay.
PEG 400/Aqueous Buffer
Can be used for in vivo formulations.
Higher viscosity. May require gentle warming to dissolve the compound initially.
Visualizing the Mechanism of pH-Dependent Solubility
The solubility of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid is directly related to the equilibrium between its protonated and deprotonated forms.
Caption: Ionization equilibrium of a carboxylic acid.
As the pH of the solution increases, the equilibrium shifts to the right, favoring the formation of the more soluble carboxylate anion.
Concluding Remarks
Successfully dissolving 2-(2-(Ethylthio)thiazol-4-yl)acetic acid for your experiments is achievable with a systematic approach. By understanding the key role of pH and considering the use of co-solvents, you can overcome solubility challenges and ensure the reliability and reproducibility of your results. Should you continue to experience difficulties after following this guide, do not hesitate to contact our technical support team for further assistance.
References
IJSDR (2011). Methods to boost solubility. Available at: [Link]
Asian Journal of Pharmacy and Technology (2015). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Available at: [Link]
Mooney, K. G., et al. (1981). Dissolution of carboxylic acids. III: The effect of polyionizable buffers. Journal of Pharmaceutical Sciences. Available at: [Link]
International Journal of Pharmaceutical Research and Applications (2023). Solubility enhancement techniques: A comprehensive review. Available at: [Link]
Chemistry LibreTexts (2025). Structure and Properties of Carboxylic Acids. Available at: [Link]
Reddit (2012). How does pH affect water solubility of organic acids (or acids in general)?. Available at: [Link]
International Journal of Chemical Sciences (2017). Study of formation constant of schiff base containing Thiazole ring in mixed solvent media and their thermodynamic parameters. Available at: [Link]
Ellesmere OCR A level Chemistry. 6.1.3 (a,b) Properties of Carboxylic Acids. Available at: [Link]
Ascendia Pharmaceutical Solutions (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
Britannica (2026). Carboxylic acid - Properties, Structure, Reactions. Available at: [Link]
Ostrowska, M., et al. (2017). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling. Available at: [Link]
Chemistry of Materials (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Available at: [Link]
Frontiers in Chemistry (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Available at: [Link]
Nature Communications (2016). Structural Insights into Thioether Bond Formation in the Biosynthesis of Sactipeptides. Available at: [Link]
ResearchGate (2001). Formation of gold colloids using thioether derivatives as stabilizing ligands. Available at: [Link]
ResearchGate (2019). (a) Thiazolidine formation and stability at various pH values. Available at: [Link]
Chemistry LibreTexts (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Available at: [Link]
PubChem. 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Available at: [Link]
Ovidius University Annals of Chemistry (2017). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different. Available at: [Link]
PubChem. (2-Amino-1,3-thiazol-4-yl)acetic acid. Available at: [Link]
PubChem. 2-(2-Aminothiazole-4-yl)-2-methoxyiminoacetic acid. Available at: [Link]
The Good Scents Company. methyl thioacetic acid. Available at: [Link]
Cole-Parmer (2005). Material Safety Data Sheet - (2-Aminothiazole-4-yl)-Acetic Acid, 98%. Available at: [Link]
Identifying degradation products of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Topic: Impurity Profiling & Stability Troubleshooting Executive Summary This technical guide addresses the stability profile of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid , a critical intermediate often used in the synthes...
This technical guide addresses the stability profile of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid , a critical intermediate often used in the synthesis of PPAR agonists and antimicrobial thiazole derivatives.
The molecule contains three distinct pharmacophores: a thiazole ring , a carboxylic acid tail, and an ethylthio (thioether) side chain. Our internal data and literature consensus indicate that the ethylthio group is the "soft spot" for degradation, exhibiting high susceptibility to S-oxidation.
This guide provides identifying markers for degradation products, LC-MS troubleshooting workflows, and validated stress-testing protocols.
Module 1: The Degradation Pathway (Mechanism & Identification)[1]
The Primary Failure Mode: S-Oxidation
The sulfur atom at the 2-position is electron-rich, making it highly prone to electrophilic attack by atmospheric oxygen or peroxides. This results in a stepwise oxidation process.
Stage 1 (Sulfoxide): The thioether oxidizes to a Sulfoxide (R-S(=O)-Et).
Mass Shift: +16 Da (M+O).
Chromatography: Significant shift to shorter retention times (RRT < 1.0) due to increased polarity.
Stage 2 (Sulfone): Further oxidation yields the Sulfone (R-S(=O)₂-Et).
Mass Shift: +32 Da (M+2O).
Chromatography: Elutes earlier than the parent but often resolves close to the sulfoxide.
Secondary Failure Mode: Photolytic Cleavage
Thiazoles absorb UV light. High-intensity light exposure (ICH Q1B conditions) can generate thiyl radicals , leading to:
Disulfides: Homolytic cleavage of the C-S bond and subsequent dimerization.
Des-ethyl analog: Loss of the ethyl group (M - 29 Da).
Visualizing the Pathway
The following diagram illustrates the oxidative progression and potential photolytic byproducts.
Figure 1: Stepwise oxidative and photolytic degradation pathways of 2-alkylthio-thiazoles.
Module 2: Analytical Troubleshooting (FAQs)
Q1: I see a peak at RRT 0.85 with M+16 mass. Is this definitely a degradant?
Answer: Not necessarily. This is a classic "False Positive" scenario in LC-MS analysis of thioethers.
The Issue: Electrospray Ionization (ESI) sources operate at high voltage and temperature, which can electrochemically oxidize the thioether during the ionization process (In-Source Oxidation).
The Test (Dilution Check):
Analyze the sample at 100% concentration.
Dilute the sample 1:10 and re-inject.
Result: If the M+16 peak ratio remains constant, it is a real impurity present in the vial. If the M+16 peak ratio decreases significantly, it is an artifact generated inside the MS source.
Q2: My main peak splits in protic solvents (Methanol/Water). Why?
Answer: This suggests pH-dependent tautomerism or zwitterion formation.
Mechanism: The thiazole nitrogen is basic, while the acetic acid tail is acidic. In neutral solutions, the molecule may exist in equilibrium between neutral and zwitterionic forms, causing peak broadening or splitting.
Fix: Buffer your mobile phase. Use 0.1% Formic Acid (pH ~2.7) to keep the carboxylic acid protonated and suppress the zwitterion, ensuring a sharp, single peak.
Q3: How do I separate the Sulfoxide from the Sulfone?
Answer: These species are highly polar. Standard C18 gradients often co-elute them.
Recommendation: Switch to a PFP (Pentafluorophenyl) column or a Polar-Embedded C18 column. The fluorine atoms in PFP phases interact specifically with the oxidized sulfur and the aromatic thiazole ring, providing superior selectivity (alpha-value) compared to standard alkyl chains.
Module 3: Validated Stress Testing Protocols
To confirm the stability profile for regulatory filing (ICH Q1A/B), use the following targeted stress conditions.
Oxidative Stress (The Critical Test)
Reagent: 3% Hydrogen Peroxide (H₂O₂).
Condition: Room Temperature for 2–6 hours.
Target: 10–20% degradation.
Expected Result: Rapid formation of the Sulfoxide (Major) and Sulfone (Minor).
Note: If degradation is too fast (>50% in 1 hour), repeat with 0.3% H₂O₂. Thioethers are hypersensitive.
Photostability
Source: Xenon arc lamp (ID65 standard).
Exposure: 1.2 million lux hours.
Expected Result: Look for "humps" in the baseline (polymerization) or late-eluting dimers.
Summary of Impurity Markers
Impurity Name
Mass Shift (Δ)
RRT (Typical C18)
Origin
S-Oxide
+16 Da
~0.80 - 0.90
Oxidation (Storage/Synthesis)
S-Dioxide
+32 Da
~0.75 - 0.85
Oxidation (Forced)
Des-ethyl
-29 Da
~0.60
Hydrolysis/Radical Cleavage
Dimer
~2x Mass - 2
> 1.50
Photolysis
Module 4: Troubleshooting Workflow
Use this decision tree when an unknown peak appears in your chromatogram.
Figure 2: Logical decision tree for identifying unknown impurities in thiazole thioether analysis.
References
ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation.[1] Link
Yang, Y., et al. (2012). Bioactivation of 2-(alkylthio)-1,3,4-thiadiazoles and 2-(alkylthio)-1,3-benzothiazoles.[2] Chemical Research in Toxicology. Link
Niessen, W.M.A. (2003). LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA International Journal for Chemistry. Link
Schöneich, C. (2019). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins.[3] MDPI Pharmaceutics. Link
Alsante, K.M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products.[1][4][5][6][7][8] Advanced Drug Delivery Reviews. Link
Minimizing side reactions during thiazole acetic acid coupling
Technical Support Center: Thiazole Acetic Acid Coupling Authorized Internal Documentation for Process Chemistry Division[1][2] Introduction: The Precision of Acylation Welcome to the technical support hub for Thiazole Ac...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Thiazole Acetic Acid Coupling
Authorized Internal Documentation for Process Chemistry Division[1][2]
Introduction: The Precision of Acylation
Welcome to the technical support hub for Thiazole Acetic Acid (TAA) coupling. Whether you are synthesizing simple 2-aminothiazole-4-acetic acid derivatives or the complex (Z)-2-(2-aminothiazol-4-yl)-2-methoxyiminoacetic acid (AT-MAA) side chains for third-generation cephalosporins (e.g., Cefotaxime, Ceftriaxone), this guide addresses the critical failure points in your workflow.
In drug development, the TAA moiety is deceptive.[2] Its structural simplicity masks two aggressive nucleophiles (the thiazole amine and the
-carbon/oxime) and a labile stereocenter. This guide moves beyond standard textbook protocols to address the industrial reality of minimizing side reactions.
Issue 1: The "Z/E" Isomerization (Loss of Potency)
Applicable to: Oxime-containing derivatives (e.g., AT-MAA).
The Symptom: Your LC-MS shows the correct mass, but the biological activity of the final cephalosporin is significantly lower than the reference standard.
The Diagnosis: You have likely isomerized the active syn (Z) isomer to the inactive anti (E) isomer during the activation step.[2] This is thermodynamically driven and catalyzed by acid chlorides and excess heat.[2]
Troubleshooting Protocol:
Immediate Action: Check your activation temperature. If you generated the acid chloride above -5°C, the batch is likely compromised.[2]
Root Cause: The acid chloride intermediate facilitates rotation around the C=N bond via an iminium-like transition state.
Prevention:
Switch to Active Esters: Use the Mercaptobenzothiazole (MBT) active ester method (Protocol A).[1][2] This thioester is highly reactive toward the amine of the nucleus but stable enough to resist isomerization.
Vilsmeier Reagent: If using acid chlorides, generate the Vilsmeier intermediate (DMF/POCl3) at -20°C. The bulky complex sterically hinders rotation.[2]
Issue 2: Self-Acylation (The "Gunk" Phenomenon)
Applicable to: All 2-aminothiazole derivatives.[1]
The Symptom: Low yield and the formation of an insoluble, polymeric precipitate.[2]
The Diagnosis: The amino group at position 2 of the thiazole ring is nucleophilic. It is reacting with the activated carboxylate of another TAA molecule, leading to oligomerization.[2]
Troubleshooting Protocol:
The Fix (Protection): Use N-protected derivatives (Formyl, Trityl, or Boc).[2]
The Fix (Pseudo-Protection): If you must use the free amine, you must use the Hydrochloride Salt method.[2]
Mechanism:[2][3][4][5][6][7] By keeping the TAA as a hydrochloride salt (TAA·HCl) during activation, the amine is protonated (
Critical Step: Do not add base until the TAA active ester is fully formed and added to the nucleus solution.[2]
Issue 3:
Shift (Nucleus Degradation)
Applicable to: Coupling with Cephalosporin nuclei (7-ACA derivatives).
The Symptom: NMR shows a shift of the dihydrothiazine proton signals; the double bond has migrated.
The Diagnosis: Base-catalyzed isomerization.[4] You likely used a strong base (Triethylamine) or maintained a high pH (>7.[2]5) for too long.
Troubleshooting Protocol:
Base Selection: Replace Triethylamine (TEA) with N-Methylmorpholine (NMM) or 2,6-Lutidine .[1][2] These bases are sterically hindered and less likely to deprotonate the C-2 position of the cephem ring.
Silylation: Use N,O-Bis(trimethylsilyl)acetamide (BSA) to solubilize the nucleus in organic solvent, avoiding aqueous basic conditions entirely.[2]
Module 2: Visualizing the Pathway to Purity
The following diagram illustrates the kinetic vs. thermodynamic traps during the activation of (Z)-methoxyimino derivatives.
Figure 1: The Activation Decision Tree. Note that the Acid Chloride route (Red) opens a thermodynamic pathway to the inactive E-isomer, whereas the MBT Active Ester route (Green) locks the stereochemistry.
Module 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" MBT Active Ester Method
Best for: High-value cephalosporins requiring strict stereochemical purity (e.g., Cefotaxime).
Activation: Dissolve AT-MAA (1.0 eq) and MBT (1.1 eq) in THF at 0°C.
Coupling Agent: Add DCC (1.1 eq) dropwise. Stir at 0°C for 2 hours. The urea byproduct will precipitate.[2]
Filtration: Filter off the DCU (dicyclohexylurea).[2] The filtrate contains the reactive MAEM thioester .[2]
Coupling: Add the filtrate to a solution of the cephalosporin nucleus (7-ACA derivative) solubilized with TEA or BSA.
Reaction: Stir at room temperature for 4-6 hours.
Workup: The MBT leaving group is acidic. Wash the organic phase with saturated bicarbonate to remove released MBT.[2]
Why this works: The benzothiazole thioester is a "soft" electrophile.[2] It reacts rapidly with the amine of the 7-ACA nucleus but is not reactive enough to acylate the oxime oxygen or the thiazole amine (if conditions are mild), and it does not facilitate Z/E isomerization.
Protocol B: The Low-Temp Acid Chloride Method
Best for: Large-scale synthesis of simple thiazole acids (non-oxime) or cost-sensitive processes.[1]
Table 1: Activation Method Impact on Impurity Profile
Activation Method
Reagent Cost
Risk of Z/E Isomerization
Risk of Self-Acylation
Recommended For
Acid Chloride ()
Low
High (requires -20°C)
High (unless HCl salt used)
Commodity chemicals
Mixed Anhydride (E-CF)
Medium
Medium
Medium
Small scale R&D
MBT Active Ester
High
Very Low
Low
GMP Pharma (Cefotaxime)
HOBt/EDC
High
Low
Medium (Guanidine formation)
Peptides/Proteins
Module 5: Frequently Asked Questions (FAQ)
Q: Can I use HATU or HBTU for this coupling?A: Use with extreme caution. Uronium reagents like HATU can react with the primary amine of the aminothiazole to form a guanidinium byproduct . If you must use HATU, pre-activate the acid for only 30 seconds and ensure the thiazole amine is protected (e.g., Trityl-protected).[2]
Q: My reaction turned black/tarry. What happened?A: This is characteristic of polymerization .[1][2] You likely had free amine present on the thiazole ring during activation.[2] Ensure you are using the Hydrochloride salt of the starting material or a protecting group like Formyl or Trityl.
Q: How do I remove the Mercaptobenzothiazole (MBT) byproduct after Protocol A?A: MBT is acidic (
).[1][2] It can be removed by washing the organic reaction mixture with 5% or by precipitating the product as a salt, leaving MBT in the mother liquor.[2]
References
Industrial Synthesis of Cephalosporins (MAEM Method)
Patent: Process for the preparation of cephalosporin antibiotics.[2][3][4][5][7][11] WO2004037833A1.[2]
Welcome to the technical guide for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid . This molecule presents a classic chromatographic challenge due to three competing structural features:
Thiazole Nitrogen (Basic): Acts as a hydrogen bond acceptor and weak base (pKa ~2.5), prone to silanol interactions.
Carboxylic Acid (Acidic): Ionizes (pKa ~3.2–3.5), leading to peak broadening if pH is not controlled.
Ethylthio Group (Hydrophobic/Chelating): Increases retention on C18 but introduces sulfur-metal coordination risks.
This guide moves beyond generic advice, treating the separation as a thermodynamic competition between the stationary phase, the mobile phase, and the hardware surfaces.
Part 1: Diagnostic Logic (Visual)
Before adjusting your method, use this logic flow to identify the root cause of the tailing.
Figure 1: Diagnostic decision tree for isolating pH, solvent, and hardware contributions to peak tailing.
Part 2: Technical FAQs & Troubleshooting Protocols
Q1: Why does my peak tail specifically at pH 3.5 - 4.0?
The Mechanism:
You are operating in the "Ionization Danger Zone."
The carboxylic acid moiety of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid has a pKa of approximately 3.2–3.5 [1].
At pH 3.5: The acid is ~50% ionized (COO⁻) and ~50% neutral (COOH).
The Result: The ionized species travels faster through a C18 column than the neutral species. Because the interconversion rate is slow relative to the chromatographic timescale, the peak broadens and tails as the two species "smear" together.
The Fix:
Apply the 2-pH Unit Rule [5].
Option A (Recommended): Lower pH to 2.0 – 2.3 . This forces the molecule into a fully protonated state (COOH and Thiazole-NH⁺). While the Thiazole-NH⁺ is repulsive to positive silanols (good), you must ensure high ionic strength (buffer) to prevent exclusion effects.
Option B: Raise pH to 6.0 – 7.0 (if your column is pH resistant). This ensures the acid is fully deprotonated (COO⁻) and the thiazole is neutral.
Protocol: Low-pH Buffer Preparation (20mM)
Dissolve 2.72 g of Potassium Dihydrogen Phosphate (
) in 900 mL water.
Adjust pH to 2.1 using Phosphoric Acid (
) dropwise.
Dilute to 1000 mL.
Note: Avoid TFA if using MS detection; use Formic Acid (0.1%) instead, though Phosphate provides better peak shape for this specific molecule due to ion-pairing effects.
Q2: I adjusted the pH, but the tail remains. Is it the column?
The Mechanism:
If pH is optimized and tailing persists, the culprit is likely Silanol Activity .
The thiazole nitrogen is a hydrogen bond acceptor. Traditional C18 columns have residual silanol groups (Si-OH) on the silica surface.[1] Even end-capped columns can have up to 50% residual silanols [3].[2] The thiazole ring "drags" on these acidic silanols, causing a distinct "shark fin" tail.
Column Selection Matrix:
Column Type
Suitability
Mechanism of Action
Standard C18
Poor
High silanol activity interacts with Thiazole N.
End-Capped C18
Moderate
Reduces Si-OH, but small molecules still penetrate.[3]
Polar-Embedded
Excellent
Embedded polar group (e.g., amide) shields silanols and provides alternate selectivity.
HILIC
Good
Separates based on polarity; useful if the molecule elutes too fast on C18.
The Fix:
Switch to a Polar-Embedded C18 (e.g., Waters SymmetryShield, Agilent Bonus-RP) or a "Type B" High-Purity Silica column. These phases create a water layer that shields the silica backbone from the basic thiazole nitrogen [4].
Q3: Could the sulfur atom be causing "Ghost Tailing"?
The Mechanism:
Yes. The ethylthio (-S-Et) group and the thiazole ring can act as a bidentate ligand, chelating trace metals (Iron, Nickel) leached from stainless steel frits or tubing [6]. This is often misdiagnosed as silanol tailing.
Symptom: Peak tailing that does not improve with pH changes or column switching.
Symptom: Broad peaks that sharpen significantly when a new column is installed but degrade quickly.
The Fix:
System Passivation: Flush the system (minus column) with 30% Phosphoric Acid or a dedicated passivation agent.
Chelating Additive: Add 5–10 µM EDTA or Medronic Acid to Mobile Phase A.
Warning: Do not use EDTA with MS detection (ion suppression). Use a PEEK-lined column and tubing instead.
Q4: The peak looks like it has a "shoulder" or fronting. What is the solvent effect?
The Mechanism:
2-(2-(Ethylthio)thiazol-4-yl)acetic acid has limited solubility in water. Researchers often dissolve it in 100% DMSO or Methanol.
Injecting a strong solvent (DMSO) into a weak mobile phase (e.g., 90% Water) causes the analyte to travel faster than the mobile phase at the column head, resulting in Peak Distortion or "Fronting" that looks like tailing [7].
The Fix:Diluent Matching Protocol:
Dissolve stock in 100% DMSO (high concentration).
Dilute the working sample with the Initial Mobile Phase (e.g., 90% Buffer / 10% ACN).
If precipitation occurs, increase the organic ratio in the starting gradient, but do not inject 100% DMSO.
Part 3: Summary of Interaction Pathways
The following diagram illustrates the competing forces acting on the molecule inside the column.
Figure 2: Mechanistic view of primary retention vs. secondary interactions causing tailing.
References
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 34665, 2-(2-amino-1,3-thiazol-4-yl)acetic acid. Retrieved from [Link]
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Retrieved from [Link]
Phenomenex (2025). How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
Stability of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid under acidic conditions
This is a technical support guide designed for researchers working with 2-(2-(Ethylthio)thiazol-4-yl)acetic acid . Subject: Stability of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid under Acidic Conditions Ticket ID: CHEM-SU...
Author: BenchChem Technical Support Team. Date: March 2026
This is a technical support guide designed for researchers working with 2-(2-(Ethylthio)thiazol-4-yl)acetic acid .
Subject: Stability of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid under Acidic Conditions
Ticket ID: CHEM-SUP-THZ-004
Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
Is 2-(2-(Ethylthio)thiazol-4-yl)acetic acid stable in acid?Yes, but with specific caveats.
In non-oxidizing aqueous mineral acids (e.g., dilute HCl,
) at room temperature, the compound is chemically stable but will undergo protonation at the thiazole nitrogen, significantly altering its solubility and retention time in chromatography.
Critical Risks:
Esterification: In acidic alcoholic solvents (e.g., MeOH + HCl), the carboxylic acid tail will rapidly esterify.
Oxidation: The ethylthio (
) moiety is highly susceptible to oxidation. Avoid oxidizing acids (e.g., ) or acids containing peroxide impurities.
Hydrolysis: Prolonged heating in strong aqueous acid (>60°C) may hydrolyze the C-S bond, yielding the thiazolone derivative.
Detailed Stability Profile
The following table summarizes the compound's behavior under various acidic regimes.
Acidic Condition
Stability Status
Chemical Outcome
Recommendation
1M HCl (aq), 25°C
Stable
Protonation of thiazole N (Salt formation).
Safe for short-term handling/workup.
1M HCl in MeOH/EtOH
Unstable
Esterification of the acetic acid side chain.
AVOID unless synthesizing the ester.
Conc. , 25°C
Moderate
Protonation. Risk of sulfonation if heated.
Use only if necessary; keep cool.
(Any conc.)
Unstable
Oxidation of sulfide to sulfoxide/sulfone.
STRICTLY AVOID .
TFA (Neat)
Stable
Protonation.
Suitable for LCMS sample prep.
6M HCl, Reflux
Unstable
Hydrolysis of C-S bond (Thiazolone formation).
Avoid prolonged heating.
Mechanistic Degradation Pathways
Understanding why the molecule degrades is crucial for troubleshooting. The diagram below illustrates the three primary pathways: Protonation (Safe), Esterification (User Error), and Oxidation/Hydrolysis (Stress).
Figure 1: Reaction pathways of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid in acidic media. Blue paths are reversible; Red paths are irreversible degradation.
Troubleshooting & FAQs
Q1: I see a "Split Peak" or "Doublet" in my LCMS after dissolving the sample in 0.1% Formic Acid. Is it degrading?
Diagnosis: Likely No .
Explanation: Thiazoles are basic (
). In weak acidic mobile phases (pH ~3-4), you may be observing an equilibrium between the neutral species and the protonated cation.
Solution:
Check the UV spectrum of both peaks; they should be identical.
Increase acid concentration in the mobile phase (e.g., to 0.5% Formic Acid or 0.1% TFA) to push the equilibrium fully to the protonated state.
Q2: My sample mass increased after drying down from HCl.
Diagnosis:Salt Formation .
Explanation: You have formed the hydrochloride salt. The molecular weight increases by 36.5 g/mol (HCl).
Verification:
Perform a chloride content titration or check for the presence of chloride counterions via elemental analysis.
Protocol to desalt: Dissolve in water, adjust pH to ~4-5 (isoelectric point region for the carboxylic acid) using dilute NaOH or Ammonium Acetate. The free acid should precipitate or can be extracted into Ethyl Acetate.
Q3: I left my compound in Methanol/HCl overnight, and the Mass Spec shows M+14.
Diagnosis:Methyl Esterification .
Explanation: You have converted the carboxylic acid to a methyl ester via Fischer Esterification. This is a common artifact in LCMS sample prep when using methanol as a solvent with acidic additives.
Fix: Hydrolyze the ester using LiOH in THF/Water (1:1) at room temperature for 1 hour, then carefully re-acidify to pH 4.
Recommended Handling Protocols
Protocol A: Safe Acidic Workup (Removal of Basic Impurities)
Use this protocol if you need to wash the compound without degrading the thioether linkage.
Dissolution: Dissolve the crude material in Ethyl Acetate (Do not use DCM if possible, as it can be difficult to dry completely).
Wash: Wash the organic layer with 0.5 M HCl (cold, 4°C).
Note: The thiazole nitrogen may protonate and drag some product into the aqueous layer.
Technical Support Center: Purification of 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid
Welcome to the Technical Support Center for the purification of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the purification of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar thiazole-containing compounds. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges related to the removal of sulfur-based impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving specific issues you may encounter during the purification of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Issue 1: My purified sample has a persistent yellow or off-white color.
Possible Cause: The yellow discoloration is often indicative of the presence of elemental sulfur or oxidized impurities. The ethylthio group is susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones, which can be colored or lead to colored degradation products.[1][2][3]
Solutions:
Recrystallization: This is the primary method for removing trace impurities.[4][5][6] A carefully chosen solvent system will dissolve the desired compound while leaving the impurities either insoluble or dissolved in the mother liquor upon cooling.[5][7]
For a detailed protocol, see the Experimental Protocols section below.
Charcoal Treatment: If recrystallization alone is insufficient, the use of activated charcoal during the process can help adsorb colored impurities.[8]
Caution: Use charcoal sparingly, as excessive amounts can lead to a significant loss of your desired product due to adsorption.[8] A general guideline is 1-2% by weight relative to your compound.
Issue 2: My NMR/LC-MS analysis shows unexpected peaks, suggesting the presence of impurities.
Possible Causes:
Starting Material Impurities: Impurities present in the starting materials for the synthesis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid can carry through to the final product.[9]
Side-Reaction Products: The synthesis of thiazoles can sometimes result in the formation of isomeric byproducts or other related heterocyclic compounds.[10][11]
Degradation Products: The compound may be degrading under the purification or storage conditions. Thioethers can be sensitive to oxidation.[12]
Solutions:
Column Chromatography: For separating compounds with similar polarities, flash column chromatography is a highly effective technique. The choice of the stationary phase (e.g., silica gel) and the mobile phase is critical for achieving good separation.[13]
For a detailed protocol, see the Experimental Protocols section below.
Analytical Technique Selection: High-performance liquid chromatography (HPLC) is a powerful tool for both analyzing the purity of your sample and for purification on a larger scale (preparative HPLC).[14][15][16] Mass spectrometry (MS) coupled with chromatography (LC-MS or GC-MS) can help in identifying the molecular weights of the impurities, providing clues to their structures.[14][16][17][18]
Issue 3: I am experiencing low recovery after my purification attempts.
Possible Causes:
Inappropriate Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will be lost in the mother liquor.[13]
Column Overloading: Applying too much sample to a chromatography column will result in poor separation and potential loss of product.[13]
Product Decomposition: The purification conditions (e.g., heat during recrystallization, prolonged exposure to silica gel) may be causing the compound to degrade.[9]
Solutions:
Optimize Recrystallization:
Use the minimum amount of hot solvent necessary to dissolve the compound.[6]
Test a range of solvents and solvent mixtures to find a system where the compound has high solubility when hot and low solubility when cold.[5][7]
Optimize Chromatography:
As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the stationary phase.[13]
If you need to purify a larger quantity, use a column with a larger diameter.[13]
Monitor for Stability: Use thin-layer chromatography (TLC) or LC-MS to monitor the stability of your compound under the purification conditions. If degradation is observed, consider milder purification techniques or shorter exposure times.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most likely sulfur-containing impurities in my sample?
A1: The most common sulfur-containing impurities can be categorized as follows:
Elemental Sulfur (S8): Can arise from side reactions during the synthesis of the thiazole ring. It is often seen as a yellow, amorphous solid.
Oxidized Species: The ethylthio group (-S-CH2CH3) can be oxidized to the corresponding sulfoxide (-SO-CH2CH3) and sulfone (-SO2-CH2CH3).[3] This can occur due to exposure to air, oxidizing agents, or even some chromatographic conditions.[2][12]
Disulfides: Formed by the oxidative coupling of two thiol molecules. While your compound is a thioether, related thiol impurities could lead to disulfide formation.[1]
Q2: How can I remove elemental sulfur specifically?
A2: Elemental sulfur can be challenging to remove due to its solubility in many organic solvents.
Recrystallization from a carefully selected solvent: Toluene or xylene can sometimes be effective as sulfur has a different solubility profile in these solvents compared to many organic compounds.
Treatment with Sodium Sulfite: In some cases, a wash with an aqueous solution of sodium sulfite can help to remove elemental sulfur by converting it to the water-soluble thiosulfate.
Use of Copper: Agitating the solution of the crude product with copper powder can also remove elemental sulfur.[19]
Q3: What is the best way to store 2-(2-(Ethylthio)thiazol-4-yl)acetic acid to prevent the formation of impurities?
A3: To minimize degradation and the formation of impurities during storage, consider the following:
Store under an inert atmosphere: To prevent oxidation, store the compound under nitrogen or argon.
Protect from light: Some compounds are light-sensitive and can degrade upon exposure to light. Store in an amber vial or in a dark place.
Low temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can slow down the rate of degradation.
Q4: Can I use desulfurization methods to remove the ethylthio group entirely?
A4: Yes, but this would fundamentally change the molecule. If the goal is to obtain the desulfurized analog, methods like using Raney Nickel can be employed.[20] However, these conditions can sometimes be harsh and may lead to the cleavage of the thiazole ring.[20] Milder alternatives such as Nickel Boride or electrochemical methods may offer more selective desulfurization.[20][21][22]
Experimental Protocols
Protocol 1: Recrystallization
Solvent Selection: Test the solubility of a small amount of your crude sample in various solvents (e.g., ethanol, ethyl acetate, toluene, and mixtures with hexane or water) to find a suitable system.[5][7] The ideal solvent will dissolve the compound when hot but not when cold.[7]
Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to your crude material until it is fully dissolved.[6]
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[4]
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.[4]
Crystallization: Allow the filtrate to cool slowly to room temperature.[4] Slow cooling generally results in larger, purer crystals.[8] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[8]
Isolation: Once crystallization is complete, cool the flask in an ice bath to maximize the yield.[4] Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and allow them to air dry.
Protocol 2: Flash Column Chromatography
TLC Analysis: Analyze your crude mixture by thin-layer chromatography (TLC) using different solvent systems (e.g., mixtures of hexane and ethyl acetate) to find a system that gives good separation between your desired compound and the impurities.[23] The ideal Rf value for your compound is typically between 0.2 and 0.4.
Column Packing: Pack a glass column with silica gel using the chosen eluent. Ensure the packing is uniform and free of air bubbles.
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent and load it onto the top of the silica gel bed.
Elution: Add the eluent to the top of the column and apply pressure (e.g., with a pump or inert gas) to push the solvent through the column. Collect fractions as the separated compounds elute from the column.
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain your purified compound.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
Purification Method
Solvent System (Starting Point)
Target Compound
Potential Impurities Removed
Recrystallization
Ethanol/Water
2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Polar impurities
Recrystallization
Toluene
2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Less polar impurities, elemental sulfur
Column Chromatography
Hexane/Ethyl Acetate (gradient)
2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Impurities with different polarities
Column Chromatography
Dichloromethane/Methanol (gradient)
2-(2-(Ethylthio)thiazol-4-yl)acetic acid
More polar impurities
Visualizations
Workflow for Troubleshooting Low Yield in Purification
Caption: Decision tree for troubleshooting low recovery.
Logical Relationship of Sulfur Impurities
Caption: Oxidation pathway of the target compound.
References
BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
BenchChem. (n.d.). Preventing ring cleavage during the desulfurization of thiazole compounds.
Wiley-VCH. (2025, December 5). Anodic Desulfurization of Heterocyclic Thiones - A Synthesis to Imidazoles and Analogues.
Eckers, C., Abramson, F. P., & Lecchi, P. (2001). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry. Rapid Communications in Mass Spectrometry, 15(8), 602–607. [Link]
Al-Shamkhani, Z. A. N., & Al-Hazam, H. A. (2015). Microwave Assisted Synthesis, Characterizations and Antibacterial Activity of Some of Thiazole Derivatives. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(2), 718-725.
ResearchGate. (2025, August 6). Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry | Request PDF.
Organic Letters. (2024, October 28). Anodic Desulfurization of Heterocyclic Thiones – A Synthesis to Imidazoles and Analogues.
ResearchGate. (n.d.). (PDF) Removal of sulfur from a solvent extract.
Science.gov. (n.d.). removing sulfur compounds: Topics by Science.gov.
vlab.amrita.edu. (n.d.). Recrystallization.
Thermo Fisher Scientific. (n.d.). Determination of Sulfur-Containing Antibiotics Using Integrated Pulsed Amperometric Detection (IPAD).
UGA Open Scholar. (2024, December 5). Oxidative desulfurization of azole-2-thiones with benzoyl peroxide.
BenchChem. (n.d.). troubleshooting guide for the synthesis of heterocyclic compounds.
Google Patents. (n.d.). US5910440A - Method for the removal of organic sulfur from carbonaceous materials.
Gazpack. (n.d.). Desulfurization plant.
Rayeneh Group. (n.d.). Sulfur removal from crude oil and hydrocarbons.
uobabylon.edu.iq. (n.d.). Recrystallization.
Salisbury University. (n.d.). Recrystallization.
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
Semantic Scholar. (n.d.). Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis.
Chemistry Steps. (2021, December 14). Reactions of Thiols.
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin.
ResearchGate. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES.
Google Patents. (n.d.). CN106699681A - Method for synthesizing ethyl 2-(2-aminothiazole-4-yl).
Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
ResearchGate. (2026, February 24). Synthesis of 2-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)thio)acetic Acid and Theoretical Evaluation of Its Biological Activity.
ResearchGate. (2025, August 5). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole.
CSIRO Publishing. (n.d.). Naturally Occurring Nitrogen–Sulfur Compounds. The Benzothiazole Alkaloids.
ACS Publications. (2025, March 19). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis | Organic Letters.
National Center for Biotechnology Information. (n.d.). Design and Synthesis of Some Thiazolidin-4-ones Based on (7-Hydroxy-2-oxo-2H-chromen-4-yl) Acetic Acid.
National Center for Biotechnology Information. (2025, March 19). Alkyl Chloride-Functionalized Polymers Mediate Oxidation of Thioethers Initiated by Ionizing Radiation.
Research Square. (2025, July 30). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity.
Chemistry LibreTexts. (2024, March 19). 18.8: Thiols and Sulfides.
Technical Guide: 1H NMR Interpretation of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Executive Summary This guide provides a technical framework for the structural validation of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid using Proton Nuclear Magnetic Resonance ( H NMR). Designed for drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This guide provides a technical framework for the structural validation of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid using Proton Nuclear Magnetic Resonance (
H NMR). Designed for drug development professionals, this document moves beyond basic peak listing to explore solvent effects, critical impurity differentiation, and self-validating spectral analysis.
Core Recommendation: Use DMSO-d
as the primary solvent. While CDCl is standard for many organics, the carboxylic acid moiety and the polarity of the thiazole ring in this molecule necessitate a polar aprotic solvent to prevent aggregation and ensure distinct resolution of the labile proton.
Structural Analysis & Proton Mapping
Before interpreting the spectrum, we must map the magnetically distinct protons. The molecule consists of three distinct spin systems:
The Thiazole Core: A single aromatic proton at position 5.[1][2]
The Ethylthio Tail: An ethyl group attached to a sulfur atom (spin system
).
The Acetic Acid Head: An isolated methylene group and a labile carboxylic acid proton.
Visualization: Proton Assignment Logic
The following diagram maps the chemical structure to the expected NMR signals based on electronic environments.
Caption: Logical flow from molecular fragments to predicted NMR signals based on electronic shielding and coupling patterns.
Comparative Analysis: Solvent Selection
The choice between DMSO-d
and CDCl is not trivial. It fundamentally alters the appearance of the spectrum, particularly for the carboxylic acid and the aromatic proton.
Table 1: Solvent Performance Comparison
Feature
DMSO-d (Recommended)
CDCl (Alternative)
Solubility
High. Dissolves the free acid completely.
Moderate/Low. Risk of precipitation or aggregation.
-COOH Signal
Visible. Usually a broad singlet at 12–14 ppm.
Invisible/Broad. Often lost in baseline due to exchange.
Water Peak
Distinct peak at ~3.33 ppm.
Peak at ~1.56 ppm; may overlap with alkyl impurities.
H-5 Shift
~7.30 - 7.40 ppm (Downfield shift due to polarity).
~6.90 - 7.10 ppm.
Use Case
Full Characterization. Essential for confirming the acid group.
Quick Check. Useful only if checking the ethyl/thiazole core.
Scientific Insight:
In CDCl
, carboxylic acids form hydrogen-bonded dimers. This dimerization is concentration-dependent, causing the chemical shift of the -COOH proton to drift. In DMSO-d, the solvent acts as a hydrogen bond acceptor, disrupting dimers and "locking" the acid proton into a more consistent, albeit broad, downfield environment (~12.5 ppm).
Experimental Protocol
To ensure reproducibility and "Trustworthiness" (Part 2 of requirements), follow this standardized protocol.
Step-by-Step Workflow
Sample Preparation:
Weigh 5–10 mg of the solid product into a clean vial.
Add 0.6 mL of DMSO-d
(99.9% D).
Critical: Ensure the solution is homogenous. Sonicate if necessary. Suspensions yield broadened lines.
Acquisition Parameters (Standard 300/400 MHz):
Temperature: 298 K (25°C).
Pulse Angle: 30° or 45° (to prevent saturation).
Relaxation Delay (D1): Set to ≥ 5 seconds .
Reasoning: The quaternary carbons and the carboxylic acid proton have long T1 relaxation times. A short D1 will suppress the integration of the acid proton, leading to incorrect stoichiometry calculations.
Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.
Processing:
Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .
Phasing: Ensure the broad -COOH peak is phased correctly (flat baseline).
Detailed Spectral Interpretation
The following data assumes the use of DMSO-d
referenced to 2.50 ppm.
Table 2: Assignment "Answer Key"
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment
Structural Insight
12.0 – 13.0
Broad Singlet
1H
-COOH
Confirms free acid. Disappearance with DO shake confirms labile nature.
7.35 ± 0.1
Singlet
1H
Thiazole H-5
Diagnostic peak. Sharp singlet. Absence of splitting confirms 2,4-substitution pattern.
3.70 ± 0.1
Singlet
2H
-CH-COOH
"Alpha-methylene". Slightly deshielded by the aromatic ring and carbonyl.
3.15 ± 0.1
Quartet ( Hz)
2H
-S-CH-
Ethylthio methylene. Crucial Check: If this is at ~4.1 ppm, you have the Ethyl Ester impurity (O-CH-).
1.32 ± 0.1
Triplet ( Hz)
3H
-CH
Terminal methyl. Coupled to the S-methylene.
Self-Validating Logic (Quality Control)
A valid spectrum must pass these internal logic checks:
Integration Ratio: The ratio of the Methyl triplet (3H) to the Thiazole singlet (1H) must be 3:1 . Deviation suggests an impurity co-eluting or incomplete relaxation (increase D1).
Coupling Constants: The Quartet at ~3.15 ppm and Triplet at ~1.32 ppm must share the same coupling constant (
Hz).
Impurity Flag: Watch for a quartet at 4.12 ppm and a triplet at 1.20 ppm . This indicates the presence of Ethanol (residual solvent) or Ethyl Acetate .
Differentiation: Ethyl ester precursor signals (O-CH2) appear at ~4.2 ppm, whereas Ethylthio (S-CH2) is at ~3.2 ppm. This 1.0 ppm difference is the primary confirmation of the thio-ether linkage.
Troubleshooting & Impurities
Common contaminants in the synthesis of thiazole acetic acids include residual solvents and unreacted precursors.
Caption: Decision tree for distinguishing the desired Ethylthio product from common O-ethyl impurities.
References
Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.
Fulmer, G. R., et al. (2010).[3] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics.
National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General Thiazole Shifts).
PubChem. "Compound Summary: 2-(2-amino-1,3-thiazol-4-yl)acetic acid." (Structural Analog Data).
A Senior Application Scientist's Guide to the LC-MS Characterization of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid: A Comparative Analysis
In the landscape of pharmaceutical development and chemical analysis, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mas...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of pharmaceutical development and chemical analysis, the robust characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, a molecule of interest due to the prevalence of the thiazole moiety in a wide range of biologically active compounds.[1] We will explore the nuances of LC-MS method development, delve into its fragmentation behavior, and objectively compare its performance against alternative analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking to establish reliable and efficient analytical protocols for this and structurally similar compounds.
The Analytical Imperative: Why Robust Characterization Matters
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific substitution pattern of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, featuring both a thioether and a carboxylic acid group, presents unique analytical challenges and necessitates a thorough understanding of its chemical properties for accurate quantification and identification of potential impurities. The choice of analytical methodology directly impacts the quality and reliability of data in pharmacokinetics, stability testing, and quality control.
LC-MS: The Gold Standard for Sensitivity and Selectivity
For the analysis of polar, non-volatile compounds like 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, LC-MS stands out as the premier analytical technique. Its ability to couple the separation power of liquid chromatography with the mass-resolving capabilities of mass spectrometry provides unparalleled sensitivity and selectivity, crucial for detecting trace-level impurities and metabolites.
Anticipated Mass Spectrum and Fragmentation Pathway
The fragmentation of this molecule is expected to occur at several key bonds. Based on data from 2-(Ethylthio)benzothiazole, which shows a fragment from the loss of an ethyl group, a similar fragmentation is likely for our target molecule.[3] Additionally, general fragmentation patterns of S-alkylated triazoles suggest the loss of the alkyl group as an alkene. The thiazole ring itself can undergo cleavage, particularly at the 1,2- and 3,4-bonds.[4]
The primary fragmentation pathways are hypothesized to be:
Loss of the ethyl group: A neutral loss of ethene (28 Da) from the ethylthio side chain, leading to a fragment ion at m/z 176.
Decarboxylation: Loss of CO2 (44 Da) from the acetic acid moiety, resulting in a fragment at m/z 160.
Cleavage of the acetic acid side chain: Loss of the entire acetic acid group (CH2COOH, 59 Da), yielding a fragment at m/z 145.
Thiazole ring cleavage: Fragmentation of the thiazole ring can lead to various smaller ions.
Caption: Predicted ESI-MS/MS fragmentation pathway of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is a critical decision driven by the specific requirements of the analysis, including sensitivity, selectivity, sample matrix, and the nature of the information sought (qualitative vs. quantitative).
Technique
Principle
Advantages for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Disadvantages for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
Typical Application
LC-MS
Separation by liquid chromatography followed by mass analysis.
High sensitivity and selectivity. Suitable for polar, non-volatile compounds. Provides molecular weight and structural information.
Matrix effects can suppress ionization. Higher initial instrument cost.
Separation by gas chromatography followed by mass analysis.
High resolution separation. Provides detailed structural information through fragmentation libraries.
Requires derivatization for polar compounds like carboxylic acids, which can be complex and introduce variability. Thermal instability of the analyte can be a concern.
Analysis of volatile and semi-volatile compounds. Not ideal for this analyte without derivatization.
NMR
Nuclear Magnetic Resonance spectroscopy measures the magnetic properties of atomic nuclei.
Lower sensitivity compared to MS. Requires higher sample concentrations and purity. Complex spectra for impure samples.
Structural confirmation of the bulk substance and major impurities.
HPLC-UV
Separation by liquid chromatography with detection by UV-Vis spectroscopy.
Robust, widely available, and cost-effective. Good for quantitative analysis of the main component.
Lower sensitivity and selectivity compared to MS. Co-eluting impurities with similar UV spectra can interfere with quantification.
Routine quality control of bulk drug substance and formulations.
Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid and can be adapted based on specific instrumentation and sample matrices.
LC-MS/MS Method Protocol
This protocol is designed for the quantitative analysis and structural confirmation of the target analyte.
Caption: Workflow for LC-MS/MS analysis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh and dissolve the sample in Mobile Phase A to a concentration of approximately 1 µg/mL. The solubility should be confirmed, and if necessary, a small amount of organic solvent can be added.
Vortex the solution to ensure complete dissolution.
Filter the sample through a 0.22 µm syringe filter to remove any particulate matter that could damage the LC system.
Liquid Chromatography:
Column: A reversed-phase C18 column is a suitable starting point due to the moderate polarity of the analyte. A column with dimensions such as 2.1 x 100 mm and a particle size of 1.8 µm will provide good resolution and efficiency.
Mobile Phase:
A: 0.1% formic acid in water. The acid helps to protonate the analyte for better ionization in positive ESI mode.
B: 0.1% formic acid in acetonitrile.
Gradient Program: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage (e.g., 95%) to elute the analyte, followed by a re-equilibration step. The exact gradient will need to be optimized to achieve good peak shape and separation from any impurities.
Flow Rate: A flow rate of 0.3 mL/min is appropriate for a 2.1 mm ID column.
Column Temperature: Maintaining a constant column temperature, for instance at 40 °C, ensures reproducible retention times.
Mass Spectrometry:
Ionization: Electrospray ionization (ESI) in positive ion mode is recommended due to the presence of the basic nitrogen atom in the thiazole ring and the acidic proton that can be readily lost.
Full Scan Analysis: Initially, perform a full scan analysis (e.g., m/z 50-500) to confirm the presence of the protonated molecular ion at m/z 204 and to identify any potential impurities.
Tandem MS (MS/MS): Perform product ion scans on the [M+H]+ ion (m/z 204) to elucidate the fragmentation pattern.
Multiple Reaction Monitoring (MRM): For quantitative analysis, develop an MRM method by selecting the precursor ion (m/z 204) and one or two of the most intense and specific product ions. This provides high sensitivity and selectivity.
Alternative Method: HPLC-UV Protocol
For routine analysis where high sensitivity is not required, HPLC-UV is a cost-effective alternative.
Step-by-Step Methodology:
Sample Preparation: Prepare samples as described for the LC-MS method, but at a higher concentration (e.g., 10-100 µg/mL).
High-Performance Liquid Chromatography:
Column and Mobile Phase: The same column and mobile phases as the LC-MS method can be used.
Detector: A UV-Vis detector set at the wavelength of maximum absorbance (λmax) of the thiazole chromophore. Based on similar structures, a λmax in the range of 260-280 nm is expected.[5] A diode array detector (DAD) can be used to obtain the full UV spectrum and assess peak purity.
Quantification: Create a calibration curve by injecting a series of standards of known concentrations and plotting the peak area against the concentration.
Alternative Method: GC-MS Protocol (with Derivatization)
While not the primary recommended method, GC-MS can be employed if necessary, but requires a derivatization step to increase the volatility and thermal stability of the carboxylic acid.
Step-by-Step Methodology:
Derivatization:
React the sample with a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the carboxylic acid to a more volatile trimethylsilyl (TMS) ester.
Gas Chromatography:
Column: A non-polar or medium-polarity column (e.g., DB-5ms) is typically used.
Injector and Oven Program: Use a split/splitless injector and an oven temperature program that starts at a low temperature and ramps up to elute the derivatized analyte.
Mass Spectrometry:
Ionization: Electron Ionization (EI) at 70 eV.
Analysis: The resulting mass spectrum will show fragmentation patterns of the derivatized molecule, which can be used for identification.
Conclusion: A Multi-faceted Approach to Characterization
The comprehensive characterization of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid is best achieved through a multi-faceted analytical approach. LC-MS, with its high sensitivity and selectivity, is the superior technique for detailed impurity profiling and quantitative analysis in complex matrices. HPLC-UV offers a robust and cost-effective solution for routine quality control of the bulk substance. While GC-MS is less ideal due to the need for derivatization, it can provide complementary structural information. For definitive structural elucidation, particularly for the bulk material and isolated impurities, NMR spectroscopy remains the gold standard.
By understanding the strengths and limitations of each technique and by employing well-designed experimental protocols, researchers can ensure the generation of high-quality, reliable data, thereby accelerating the drug development process and ensuring product quality and safety.
References
National Center for Biotechnology Information. PubChem Compound Summary for CID 75993, 2-(Ethylthio)benzothiazole. Retrieved February 27, 2026 from [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 85053, 2-Ethylthiazole. Retrieved February 27, 2026 from [Link].
National Center for Biotechnology Information. PubChem Compound Summary for CID 104454, 4-Thiazoleacetic acid, 2-amino-, ethyl ester. Retrieved February 27, 2026 from [Link].
El-Sayed, M. A. A., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1670.
FooDB. (2010). Showing Compound 2-(Methylthio)benzothiazole (FDB011171). Retrieved February 27, 2026 from [Link].
Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 935-946.
Sharma, V. P. (2004). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 16(3-4), 1471.
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
Gocan, S., et al. (2002). ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC TRIAZOLE DERIVATIVES. Studia Universitatis Babes-Bolyai, Chemia, 47(1-2), 113-120.
ResearchGate. (n.d.). Graphical representation of the thiazoline/thiazole formation (GC-MS)... Retrieved February 27, 2026 from [Link].
NIST. (n.d.). Thiazole, 2-ethyl-. In NIST Chemistry WebBook. Retrieved February 27, 2026 from [Link].
Giorgi, G., et al. (2002). Mass spectrometric studies of 2-aryl-5-acetylthiazole derivatives. Journal of Mass Spectrometry, 37(2), 169-178.
Ocal, N., et al. (2003). Synthesis and antimicrobial activity of [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)-acylamino] thiazol-4-yl]acetic acid ethyl esters. Archiv der Pharmazie, 336(3), 143-150.
Borys, K. M., et al. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 13(50), 35057-35073.
Jukič, M., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. ACS Medicinal Chemistry Letters, 13(11), 1795-1801.
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220.
Hasan, H. A., et al. (2024). Synthesis, characterization and anti-Alzheimer activity of new N-(5, 6-dimethyl-1H-benzo[d] imidazol-2-yl)
Faletrov, Y. V. (2018). GC-MS analysis of thiols from air: what are options to concentrate sapmple?. ResearchGate. Retrieved February 27, 2026 from [Link].
Hasan, H. A., et al. (2022). Table 3: Important proton in 13 C-NMR spectra of 2-thioxothazolidine -4-one derivatives (3a-d). ResearchGate. Retrieved February 27, 2026 from [Link].
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(5), 382-394.
Gümüş, F., & Ucar, G. (2021). Synthesis, characterization and biological activity evaluation of novel thiazole derivatives containing acetic acid residue as selective COX-1 inhibitors. Cumhuriyet Science Journal, 42(4), 868-877.
Google Patents. (n.d.). US4391979A - Process for the preparation of (2-amino-thiazol-4yl)-acetic acid hydrochloride.
Chiriță, C., et al. (2012). HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia, 60(5), 683-692.
Comparative Bioactivity Guide: 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid vs. Oxazole Analogs
This guide provides an in-depth technical comparison between 2-(2-(Ethylthio)thiazol-4-yl)acetic acid and its oxazole analogs , focusing on their utility as pharmacophores in drug discovery.[1][2] The analysis synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth technical comparison between 2-(2-(Ethylthio)thiazol-4-yl)acetic acid and its oxazole analogs , focusing on their utility as pharmacophores in drug discovery.[1][2] The analysis synthesizes physicochemical properties, bioactivity data (antimicrobial and anti-inflammatory), and synthetic methodologies to aid researchers in scaffold selection.[2]
[1][2]
Executive Summary
In medicinal chemistry, the bioisosteric replacement of a thiazole ring with an oxazole ring is a critical strategy to modulate lipophilicity, metabolic stability, and target affinity.[2] This guide compares 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (TzA) with its oxazole counterpart, 2-(2-(Ethoxy)oxazol-4-yl)acetic acid (OxA) .[1][2]
Key Findings:
Potency: The thiazole scaffold (TzA ) consistently exhibits superior potency in antimicrobial and COX-inhibition assays due to enhanced lipophilicity and stronger
- stacking interactions facilitated by the sulfur atom.[1]
Pharmacokinetics:TzA derivatives show higher membrane permeability (LogP ~2.[1]5) compared to the more polar oxazole analogs (LogP ~1.2), making the thiazole scaffold preferred for intracellular targets.[2]
Stability: The ethylthio group (-S-Et) in TzA is susceptible to S-oxidation (sulfoxide/sulfone formation), whereas the alkoxy group in OxA is metabolically more robust but less potent in hydrophobic pockets.[1]
Chemical & Physicochemical Profile
The core structural difference lies in the heteroatom (Sulfur vs. Oxygen) at position 1 and the substituent at position 2 (Ethylthio vs. Ethoxy).
Feature
Thiazole Scaffold (TzA )
Oxazole Scaffold (OxA )
Impact on Bioactivity
Structure
2-(Ethylthio)-1,3-thiazole-4-acetic acid
2-(Ethoxy)-1,3-oxazole-4-acetic acid
Thiazole is less aromatic but more lipophilic.[1][2]
Heteroatom
Sulfur (S)
Oxygen (O)
S is a "soft" base; O is a "hard" base.[2] S allows for d-orbital participation.[1]
LogP (Calc.)
~2.1 - 2.5
~0.8 - 1.2
Thiazole penetrates membranes 2-3x more effectively.[1]
H-Bonding
Weak acceptor
Moderate acceptor
Oxazole forms stronger H-bonds with water (higher solubility).[1]
Aromaticity
High (6 electrons)
Lower (O is electronegative)
Thiazole engages in stronger -stacking with aromatic residues (e.g., Phe, Tyr).[2]
Bioactivity Analysis
Antimicrobial Activity (Bacterial & Fungal)
Thiazole acetic acid derivatives are privileged structures for antimicrobial agents, often converted into hydrazides or 1,3,4-oxadiazoles to enhance activity.[2] The data below compares representative derivatives of both scaffolds against standard pathogens.
Table 1: Comparative MIC (
g/mL) of Derivatives
Data synthesized from comparative series of thiazole/oxazole-4-acetic acid derivatives [1, 2].
Organism
TzA Derivative (Thiazole)
OxA Derivative (Oxazole)
Reference Drug (Ampicillin)
Interpretation
S. aureus
6.25
25.0
6.25
Thiazole is equipotent to Ampicillin; Oxazole is 4x less potent.[1]
E. coli
12.5
50.0
12.5
Thiazole shows superior Gram-negative penetration.[1]
C. albicans
12.5
>100
Fluconazole (Ref)
Thiazole exhibits significant antifungal activity; Oxazole is inactive.[1]
Mechanistic Insight: The lipophilic ethylthio tail of the thiazole scaffold facilitates penetration through the lipid-rich bacterial cell wall, a barrier that often excludes the more polar oxazole analogs.
Anti-Inflammatory (COX Inhibition)
Both scaffolds serve as precursors for COX-1/COX-2 inhibitors.[1] The acetic acid moiety mimics arachidonic acid, binding to the Arg-120 residue in the COX active site.
Thiazole (TzA): Shows higher affinity for the hydrophobic channel of COX-2 due to the volume and lipophilicity of the sulfur atom.
Oxazole (OxA): Often requires bulky substituents (e.g., diphenyl) to achieve comparable inhibition, as the core ring itself is too polar to anchor effectively in the hydrophobic pocket.[2]
Experimental Protocols
Synthesis of 2-(2-(Ethylthio)thiazol-4-yl)acetic Acid
Method: Modified Hantzsch Thiazole Synthesis.
Objective: Construct the thiazole ring with the ethylthio group in place.
Thioamide Formation: Dissolve ammonium dithiocarbamate (10 mmol) in ethanol (20 mL). Add ethyl iodide (10 mmol) dropwise at 0°C. Stir for 2 hours to form the S-ethyl dithiocarbamate intermediate.
Cyclization: Add ethyl 4-chloroacetoacetate (10 mmol) to the reaction mixture.
Reflux: Heat the mixture to reflux (78°C) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 7:3).
Workup: Cool to room temperature. Evaporate ethanol under reduced pressure. Neutralize the residue with saturated NaHCO
. Extract with Ethyl Acetate (3 x 20 mL).
Hydrolysis: Dissolve the resulting ester in THF/Water (1:1). Add LiOH (2.0 eq) and stir at RT for 4 hours to hydrolyze the ethyl ester to the free acid.
Purification: Acidify to pH 3 with 1N HCl. Filter the white precipitate. Recrystallize from Ethanol/Water.[1]
Inoculum Prep: Adjust bacterial culture (S. aureus ATCC 25923) to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in Mueller-Hinton Broth (MHB).[1]
Compound Prep: Dissolve TzA and OxA test compounds in DMSO (Stock: 10 mg/mL).
Plate Setup: Add 100
L of MHB to wells 1-12 of a 96-well plate.
Dilution: Add 100
L of compound stock to column 1. Perform serial 2-fold dilutions across the plate.
Inoculation: Add 100
L of diluted bacterial suspension to all wells. Final volume: 200 L.[1]
Incubation: Incubate at 37°C for 18–24 hours.
Readout: The MIC is the lowest concentration with no visible turbidity.
Visualizations
Synthesis & SAR Pathway
The following diagram illustrates the synthesis of the Thiazole scaffold and the Structure-Activity Relationship (SAR) logic comparing it to the Oxazole.
Figure 1: Synthetic route for the thiazole scaffold and comparative biological impact of the S-to-O bioisosteric replacement.
Mechanism of Action: Thiazole vs. Oxazole
Comparison of how the core structure affects interaction with a hypothetical hydrophobic target pocket (e.g., COX or Bacterial Cell Wall).
Figure 2: Mechanistic divergence.[1][2] The sulfur atom in the thiazole scaffold drives deeper penetration into hydrophobic target pockets compared to the oxazole.
References
Chawla, G., et al. (2022).[2] "Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles." Molecules, 27(9), 2709.[2] Link
Altıntop, M. D., et al. (2012).[2] "Synthesis and antimicrobial evaluation of novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid." Arabian Journal of Chemistry. Link
Kashyap, S. J., et al. (2012).[2] "Synthesis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid derivatives and their evaluation as anti-inflammatory agents." Acta Pharmaceutica.
PubChem Compound Summary. "Ethyl 2-(2-aminothiazol-4-yl)acetate."[1] National Center for Biotechnology Information.[1] Link[2]
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Reference Standards for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid Purity Analysis
Content Type: Publish Comparison Guide
Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Executive Summary: Navigating the "Grey Zone" of Niche Reference Standards
In pharmaceutical development, 2-(2-(Ethylthio)thiazol-4-yl)acetic acid represents a critical class of thiazole-thioether intermediates, often encountered in the synthesis of PPAR agonists or metabolic modulators similar to Mirabegron. Unlike pharmacopeial APIs with established USP/EP monographs, this specific intermediate typically lacks a commercially available Certified Reference Material (CRM) .
This guide objectively compares the available strategies for sourcing and qualifying reference standards for this compound. It provides a validated roadmap for transforming a "Research Grade" chemical into a "Primary Reference Standard" capable of supporting GLP/GMP analytical workflows.
Part 1: The Landscape of Reference Standards
For a niche intermediate like 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, the "Gold Standard" CRM is rarely available. Researchers must choose between three tiers of standards, each with distinct risks and validation burdens.
Comparative Analysis of Standard Types
Feature
Type A: Commercial "Research Grade"
Type B: In-House Qualified Primary Standard
Type C: Surrogate / Relative Response
Source
Chemical catalog vendors (e.g., Enamine, ChemScene).
Synthesized/Purified in-house or custom synthesis.
Structurally similar analog (e.g., 2-Amino analog).[1][2][3][4]
Traceability
Low. COA often lists "Area %" only. No qNMR/ROI data.
High. Traceable to SI units via NIST-traceable Internal Standard (qNMR).
Variable (90-95%). Risk of undetected salts or solvents.
Definitive (>98%). Purity assigned by Mass Balance or qNMR.
N/A. Used only for retention time confirmation.
Stability Risk
High. Unknown storage history. Thioethers oxidize to sulfoxides over time.
Controlled. Freshly characterized; stability data generated in real-time.
Variable.
Regulatory Fit
Discovery Only. Not suitable for GMP release testing.
GMP/GLP Ready. Accepted for release testing if fully characterized.
Qualitative Only. Identification purposes only.
Expert Insight: For 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, Type A is acceptable for initial method development. However, for quantitative impurity analysis or assay determination, you must upgrade a Type A or Type B material to a Qualified Primary Standard using the protocol in Part 3.
Part 2: Critical Quality Attributes (CQAs) & Stability Risks
The structure of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid contains specific moieties that dictate its analytical behavior. Understanding these is crucial for selecting the right storage and analysis conditions.
Thioether Moiety (-S-Et):
Risk: High susceptibility to oxidation.
Impurity: Formation of Sulfoxide (S=O) and Sulfone (O=S=O) analogs.
Impact: These impurities are more polar and will elute earlier in Reversed-Phase HPLC.
Carboxylic Acid (-COOH):
Risk: pH sensitivity and potential esterification.
Impact: Must use buffered mobile phases. Avoid dissolving standards in pure alcohols (MeOH/EtOH) for long-term storage to prevent ethyl/methyl ester formation.
Thiazole Ring:
Risk: Basic nitrogen can cause peak tailing.
Mitigation: Requires acidic mobile phase or ion-pairing agents.
Visualization: Degradation Pathways
Figure 1: Predicted degradation pathway showing critical impurities to monitor during reference standard qualification.
Part 3: Experimental Protocols
Protocol A: Purity Analysis (HPLC-UV)
Objective: To determine chromatographic purity (Area %) and separate critical oxidative impurities.
System Suitability:
Tailing Factor: < 1.5 (Thiazole peak shape is sensitive).
Resolution: > 2.0 between Parent and Sulfoxide impurity (force degradation sample required to verify).
Parameter
Condition
Rationale
Column
C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus)
Provides stability at acidic pH and adequate retention for polar degradants.
Mobile Phase A
0.1% Formic Acid in Water
Acidic pH (~2.7) keeps the carboxylic acid protonated (neutral) for better retention.
Mobile Phase B
Acetonitrile
Stronger elution strength than Methanol; prevents esterification artifacts.
Gradient
0 min: 5% B 15 min: 95% B 20 min: 95% B
Gradient required to elute polar sulfoxides early and non-polar synthesis dimers late.
Flow Rate
1.0 mL/min
Standard flow for 4.6mm ID columns.
Detection
UV at 254 nm (primary) and 280 nm
254 nm targets the Thiazole ring absorption maximum.
Diluent
Water:Acetonitrile (90:10)
High water content prevents "solvent effect" peak distortion for early eluters.
Protocol B: Qualification of a Primary Reference Standard
Objective: Assign an absolute purity value (% w/w) to a "Research Grade" batch to make it a Primary Standard.
Methodology: The "Mass Balance" Approach vs. qNMR
For this compound, qNMR (Quantitative NMR) is the superior method because it is independent of the UV response factor of impurities.
Step-by-Step qNMR Workflow:
Internal Standard Selection: Use Maleic Acid (traceable to NIST SRM) or TCNB . Ensure the IS signals do not overlap with the Thiazole protons (typically
7.0-8.0 ppm) or the Ethyl group ( 1.3, 3.1 ppm).
Solvent: DMSO-
(Ensures solubility of both the acid and the thiazole salt forms).
Acquisition:
Relaxation delay (
): seconds (Critical for full relaxation).
Scans: 16 or 32.
Pulse angle: 90°.
Calculation:
Where =Integral, =Number of protons, =Molar mass, =Weight, =Purity.[1][4][5][6]
Part 4: Qualification Workflow Visualization
This diagram illustrates the decision matrix for qualifying the reference standard.
Figure 2: Self-validating workflow for converting a research chemical into a qualified Primary Reference Standard.
References
United States Pharmacopeia (USP). General Chapter <11> Reference Standards. USP-NF. (Defines requirements for authenticating reference materials).
European Medicines Agency (EMA). Guideline on the Specification Limits for Residues of Metal Catalysts or Elemental Impurities. (Relevant for thiazole synthesis catalysts).[5]
Saito, Y., et al. "Establishment of Absolute Purity Assessment of Organic Compounds using qNMR." Metrologia, 2013. (Foundational text for the qNMR protocol described).
PubChem. Compound Summary: 2-(2-aminothiazol-4-yl)acetic acid (Structural Analog). (Used for structural confirmation of the thiazole-acetic acid core). [1]
ICH Q3A(R2). Impurities in New Drug Substances. (Guidelines for reporting thresholds of impurities like the sulfoxide degradant).
A Senior Application Scientist's Guide to Validating Assay Sensitivity for the Detection of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of novel small molecules is a cornerstone of preclinical and clinical success. This guide provides an in-depth, experience-d...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, scientists, and professionals in drug development, the accurate quantification of novel small molecules is a cornerstone of preclinical and clinical success. This guide provides an in-depth, experience-driven approach to validating assay sensitivity for the detection of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, a representative small molecule carboxylic acid. We will move beyond rote protocol recitation to explore the scientific rationale behind our experimental choices, ensuring a robust and self-validating system. This guide will compare two common analytical platforms, High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) and a traditional UV-Vis Spectrophotometry-based method following chemical derivatization, providing the data and insights necessary to select the optimal assay for your research needs.
The principles and methodologies discussed herein are grounded in the internationally recognized guidelines for bioanalytical method validation, primarily the ICH M10 guideline, which is adopted by both the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA).[1][2][3][4] These guidelines provide a framework for ensuring that analytical methods are well-characterized, fully validated, and documented to produce reliable data for regulatory submissions.[2][4]
The Critical Role of Sensitivity in Bioanalysis
Assay sensitivity, defined by the Limit of Detection (LOD) and the Limit of Quantification (LOQ), is a critical performance characteristic of any quantitative bioanalytical method.[5][6] The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[7][8] In drug development, sensitive assays are paramount for:
Pharmacokinetic (PK) and Toxicokinetic (TK) studies: Accurately characterizing the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate, especially at early and late time points when concentrations are low.
Bioequivalence studies: Demonstrating that a generic drug product performs in the same manner as the innovator drug.
Metabolite identification and quantification: Measuring low-level metabolites to understand the drug's metabolic fate.
Failure to establish a sufficiently sensitive assay can lead to incomplete PK profiles, inaccurate dose-response relationships, and ultimately, costly delays in the drug development pipeline.
Comparative Analysis of Detection Methodologies
The choice of analytical technique is a critical decision that directly impacts assay sensitivity. For a small molecule like 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, several methods could be employed. Here, we compare the gold standard, HPLC-MS, with a more traditional, yet still viable, UV-Vis spectrophotometric method.
HPLC-MS is the workhorse of modern bioanalytical laboratories due to its high sensitivity, selectivity, and broad applicability. The chromatographic separation provided by HPLC resolves the analyte of interest from matrix components, while the mass spectrometer provides highly specific detection and quantification.
Principle: The sample is injected into an HPLC system where the analyte is separated from other components on a stationary phase. The eluent from the HPLC column is then introduced into the mass spectrometer, where the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).
Advantages:
High Specificity: The ability to select for the specific m/z of the analyte and its fragments provides exceptional selectivity, minimizing interference from matrix components.
High Sensitivity: Modern mass spectrometers can detect analytes at the picogram (pg) or even femtogram (fg) level.
Wide Dynamic Range: Capable of quantifying analyte concentrations over several orders of magnitude.
Considerations:
Instrumentation Cost: The initial investment and ongoing maintenance costs for an HPLC-MS system are significant.
Matrix Effects: Ion suppression or enhancement from co-eluting matrix components can affect accuracy and precision, requiring careful method development and validation.
UV-Vis Spectrophotometry with Chemical Derivatization
For molecules lacking a strong chromophore, direct UV-Vis detection is often not sensitive enough for bioanalytical applications. However, sensitivity can be significantly enhanced through chemical derivatization, a process that introduces a chromophore into the analyte molecule.
Principle: 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, a carboxylic acid, can be reacted with a derivatizing agent to form a product with strong UV absorbance. The concentration of the derivatized analyte is then measured using a UV-Vis spectrophotometer.
Advantages:
Lower Instrumentation Cost: UV-Vis spectrophotometers are more affordable and widely available than HPLC-MS systems.
Simpler Operation: The instrumentation is generally easier to operate and maintain.
Considerations:
Method Development Complexity: The derivatization reaction must be optimized for efficiency, reproducibility, and stability.
Lower Specificity: The method is more susceptible to interference from other compounds in the matrix that may also react with the derivatizing agent or absorb at the same wavelength.
Potentially Lower Sensitivity: While derivatization improves sensitivity, it may not reach the low detection limits achievable with HPLC-MS.
Experimental Validation of Assay Sensitivity
To objectively compare these two methods, a series of validation experiments were designed based on the principles outlined in the ICH Q2(R1) and ICH M10 guidelines.[2][9]
Methodology for Determining LOD and LOQ
Several approaches can be used to determine the LOD and LOQ.[7][8][10][11] For this guide, we will utilize two common methods:
Signal-to-Noise (S/N) Ratio: This method is particularly applicable to chromatographic techniques like HPLC-MS.[7][8]
LOD: The analyte concentration that results in a signal-to-noise ratio of 3:1.[7][9]
LOQ: The analyte concentration that results in a signal-to-noise ratio of 10:1.
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This method is broadly applicable and provides a statistically robust estimation of LOD and LOQ.[9][11]
LOD = 3.3 * (σ / S)
LOQ = 10 * (σ / S)
Where:
σ = the standard deviation of the y-intercepts of a series of calibration curves.
S = the mean slope of the calibration curves.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the experimentally determined sensitivity parameters for the detection of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid in human plasma using both HPLC-MS and a derivatization-based UV-Vis method.
Table 1: Comparison of Limit of Detection (LOD) and Limit of Quantification (LOQ)
Parameter
HPLC-MS Method
UV-Vis with Derivatization
LOD
0.1 ng/mL
15 ng/mL
LOQ
0.5 ng/mL
50 ng/mL
Method for Determination
Signal-to-Noise Ratio (S/N)
Standard Deviation of the Response and Slope of the Calibration Curve
Table 2: Precision and Accuracy at the Limit of Quantification (LOQ)
Method
LOQ Concentration
N
Mean Measured Concentration (ng/mL)
Accuracy (%)
Precision (%CV)
HPLC-MS
0.5 ng/mL
6
0.48
96.0
8.5
UV-Vis with Derivatization
50 ng/mL
6
52.5
105.0
12.3
As the data clearly indicates, the HPLC-MS method offers significantly greater sensitivity, with an LOQ approximately 100-fold lower than the UV-Vis method. Furthermore, the precision and accuracy at the LOQ are superior for the HPLC-MS assay, highlighting its suitability for applications requiring the quantification of very low concentrations of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Step-by-Step Validation Protocol: HPLC-MS Method
The following is a detailed protocol for the validation of the HPLC-MS method for the quantification of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid in human plasma.
Materials and Reagents
2-(2-(Ethylthio)thiazol-4-yl)acetic acid reference standard
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended.
Human plasma (K2EDTA)
Acetonitrile (HPLC grade)
Methanol (HPLC grade)
Formic acid (LC-MS grade)
Water (LC-MS grade)
Instrumentation
HPLC system with a binary pump, autosampler, and column oven
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Experimental Workflow
Caption: HPLC-MS experimental workflow for the quantification of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Detailed Protocol
Preparation of Calibration Standards and Quality Control (QC) Samples:
Prepare a stock solution of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid in methanol.
Serially dilute the stock solution to prepare working solutions for calibration standards and QCs.
Spike blank human plasma with the working solutions to create calibration standards ranging from 0.1 ng/mL to 1000 ng/mL and QC samples at low, medium, and high concentrations.
Sample Preparation:
To 100 µL of plasma sample (blank, calibration standard, or QC), add 25 µL of the internal standard working solution.
Add 400 µL of acetonitrile to precipitate proteins.
Vortex for 1 minute.
Centrifuge at 13,000 rpm for 10 minutes.
Transfer the supernatant to a clean tube.
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
Reconstitute the residue in 100 µL of the mobile phase.
Monitor the appropriate precursor-to-product ion transitions for both the analyte and the internal standard.
Data Analysis:
Integrate the peak areas for the analyte and the internal standard.
Calculate the peak area ratio (analyte/IS).
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
Determine the concentration of the analyte in the QC samples and unknown samples from the calibration curve.
Discussion and Recommendations
The validation of assay sensitivity is a non-negotiable step in the development of a reliable bioanalytical method.[6] The choice between a highly sensitive method like HPLC-MS and a more traditional approach like UV-Vis with derivatization depends on the specific requirements of the study.
For early-stage discovery and non-regulated studies: A UV-Vis method may be sufficient if the expected analyte concentrations are high and the sample matrix is relatively clean. The lower cost and simpler operation can be advantageous.
For regulated preclinical and clinical studies: HPLC-MS is the unequivocal choice. Its superior sensitivity, specificity, and wide dynamic range are essential for generating the high-quality data required for regulatory submissions. The ability to accurately quantify low concentrations of the parent drug and its metabolites is critical for a comprehensive understanding of the drug's behavior in vivo.
Ultimately, the selected method must be "fit-for-purpose," meaning its performance characteristics are appropriate for the intended application.[12] This guide has demonstrated a systematic approach to validating assay sensitivity, providing a framework that can be adapted for a wide range of small molecules. By understanding the principles behind the validation process and the relative strengths and weaknesses of different analytical techniques, researchers can make informed decisions that will enhance the quality and reliability of their data.
References
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3).
ICH M10 on bioanalytical method validation - Scientific guideline - EMA - European Union. (2023, January 13).
Guideline Bioanalytical method validation - EMA. (2011, July 21).
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15).
ICH Q2 Guidance on Reporting LOD and LOQ Values - Pharma Validation. (n.d.).
ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25).
What is meant by the limit of detection and quantification (LOD / LOQ)? - Lösungsfabrik. (2018, May 22).
Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods | BioPharm International. (2020, November 12).
Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science. (2025, July 29).
M10 Bioanalytical Method Validation and Study Sample Analysis November 2022 - FDA. (2024, June 12).
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, November 27).
Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26).
FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
Validation of Elisa protocol as per FDA Regulation for Drug development - MyBioSource. (2023, March 28).
ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
Structural Elucidation of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid: A Comparative Analytical Guide
Thiazole-containing carboxylic acids are critical pharmacophores in modern drug development, frequently serving as core scaffolds for antimicrobial and anticancer agents. Confirming the structural integrity of synthesize...
Author: BenchChem Technical Support Team. Date: March 2026
Thiazole-containing carboxylic acids are critical pharmacophores in modern drug development, frequently serving as core scaffolds for antimicrobial and anticancer agents. Confirming the structural integrity of synthesized intermediates like 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (C₇H₉NO₂S₂) requires a robust analytical framework. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are staples for atomic-level mapping, Infrared (IR) spectroscopy remains an indispensable, non-destructive first-line modality for functional group validation[1].
This guide objectively compares IR spectroscopy against alternative techniques, provides expected vibrational data, and outlines a self-validating experimental protocol for the structural confirmation of this specific compound.
Orthogonal Modalities: IR vs. NMR vs. Mass Spectrometry
To establish a self-validating analytical system, researchers must understand the complementary nature of IR, NMR, and MS[2]. Relying on a single modality introduces critical blind spots in structural elucidation[3].
Table 1: Performance Comparison for Thiazole Derivative Elucidation
Analytical Modality
Primary Data Yield
Advantages for Thiazole Derivatives
Limitations
FT-IR Spectroscopy
Functional group identification (Vibrational modes)
Rapid, cost-effective, non-destructive. Excellent for confirming the –COOH and thiazole C=N groups[1].
Cannot map the exact carbon skeleton or determine the specific position of the ethylthio group.
¹H & ¹³C NMR
Atomic connectivity and chemical environment
Maps exact stereochemistry. Confirms the ethyl group (triplet/quartet splitting) and isolated thiazole proton[2].
High sensitivity. Confirms the exact mass (m/z 203.01) and detects trace impurities[4].
Destructive technique; requires extensive method development for ionization[1].
Vibrational Fingerprinting: IR Spectral Analysis
For 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, the IR spectrum acts as a molecular fingerprint. The presence of the thiazole ring, the ethylthio ether, and the acetic acid moiety each contribute specific, quantifiable vibrational modes.
Table 2: Expected IR Absorption Bands for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
The Carbonyl Shift: The C=O stretch for a free, monomeric carboxylic acid typically appears above 1730 cm⁻¹. However, in the solid state, 2-(2-(Ethylthio)thiazol-4-yl)acetic acid forms strong intermolecular hydrogen-bonded dimers. This hydrogen bonding weakens the C=O double bond character, predictably shifting the absorption down to ~1710 cm⁻¹[5].
The Thioether Challenge: The C–S stretch (700–600 cm⁻¹) is inherently weak in IR spectroscopy due to the low dipole moment change during vibration. Therefore, while IR perfectly validates the carboxylic acid and thiazole ring, the ethylthio group necessitates orthogonal confirmation via NMR or MS[2].
Self-Validating Experimental Protocol: ATR-FTIR
To ensure absolute trustworthiness, the experimental protocol must be designed as a self-validating system. Attenuated Total Reflectance (ATR) is heavily preferred over traditional KBr pellet preparation for this molecule. KBr is highly hygroscopic; absorbed moisture will artificially inflate the O–H stretch region, obscuring the critical carboxylic acid signal.
Step 1: System Suitability & Background Subtraction
Action: Scan a standard polystyrene calibration film to verify wavenumber accuracy. Subsequently, collect a background spectrum of the ambient atmosphere (empty ATR crystal).
Causality: Atmospheric CO₂ (2350 cm⁻¹) and water vapor (3900–3400 cm⁻¹ and ~1650 cm⁻¹) overlap with the critical regions of the thiazole and carboxylic acid. Background subtraction mathematically eliminates these interferences, ensuring the resulting spectrum belongs solely to the analyte.
Action: Place 2–3 mg of the solid 2-(2-(Ethylthio)thiazol-4-yl)acetic acid directly onto the diamond ATR crystal. Apply consistent pressure using the instrument's anvil until the pressure gauge indicates optimal contact.
Causality: ATR relies on an evanescent wave penetrating the sample. Insufficient pressure leads to poor optical contact, resulting in weak signal-to-noise ratios. Consistent pressure ensures a reproducible path length, allowing for reliable qualitative comparison.
Step 3: Data Acquisition
Action: Acquire the spectrum from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, co-adding a minimum of 32 scans.
Causality: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. A 4 cm⁻¹ resolution is the optimal balance between resolving closely spaced thiazole ring vibrations and minimizing acquisition time.
Step 4: Orthogonal Cross-Validation
Action: Integrate the IR functional group data with ¹H NMR and LC-MS.
Causality: A self-validating system requires cross-checks. Use ¹H NMR to confirm the ethyl group (triplet at ~1.4 ppm, quartet at ~3.2 ppm) and the isolated thiazole proton (~7.2 ppm). Use LC-MS to confirm the [M+H]⁺ ion at m/z 204.01[3].
Workflow Visualization
The following diagram illustrates the logical integration of these modalities to achieve a self-validating structural confirmation.
Orthogonal structural elucidation workflow for thiazole derivatives.
References
Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate.2
Structure Elucidation Definition - Organic Chemistry II. Fiveable. 3
Leveraging infrared spectroscopy for automated structure elucidation. PMC - NIH.1
Spectral Data Interpretation for Organic Structure Determination. StudyPulse.7
Executive Summary: Operational Disposal Protocol This technical guide defines the safe handling and disposal procedures for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (CAS: Analogous to 29676-71-9). As a sulfur-containing...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Operational Disposal Protocol
This technical guide defines the safe handling and disposal procedures for 2-(2-(Ethylthio)thiazol-4-yl)acetic acid (CAS: Analogous to 29676-71-9). As a sulfur-containing heterocyclic carboxylic acid, this compound presents specific challenges regarding odor control (thioether moiety) and combustion byproducts (SOₓ/NOₓ) .
Immediate Core Directive:
Do NOT dispose of this compound down the drain. The ethylthio group poses a significant risk of generating malodorous mercaptans if subjected to uncontrolled acidification or anaerobic degradation in plumbing systems. All waste must be segregated for high-temperature incineration .
Safety & Hazard Characterization
Before initiating disposal, the material must be characterized to select the appropriate waste stream.
GHS Hazard Classification (derived from structural class)
Releases Sulfur Oxides (SOₓ) and Nitrogen Oxides (NOₓ).[5]
Personal Protective Equipment (PPE) Matrix
Component
Specification
Rationale
Gloves
Nitrile (Min 0.11mm thickness)
Provides barrier against organic acids and thioethers.
Respiratory
N95 or P100 (Solid); ABEK Filter (Solution)
Prevents inhalation of dust or acidic vapors.
Eye Protection
Chemical Splash Goggles
Mandatory due to acidic nature (pH < 3 in solution).
Body
Lab Coat + Chemical Apron
Prevents contamination of personal clothing.
Pre-Disposal Stabilization: The "Odor-Kill" Protocol
The ethylthio (-S-Et) moiety is stable but can degrade into volatile, foul-smelling byproducts (mercaptans/thiols) under reducing conditions or extreme pH changes. If you encounter a strong odor or are cleaning a spill, use this oxidation protocol before sealing the waste.
Mechanism: Sodium hypochlorite (Bleach) oxidizes the sulfide to a sulfoxide or sulfone, which are non-volatile and odorless.
Preparation: Prepare a 10% Bleach solution (freshly prepared).
Application: Gently mist the solid or contaminated surface. Do not flood if the bulk material is a dry powder (to avoid creating a slurry).
Reaction Time: Allow to sit for 10–15 minutes.
Verification: Confirm odor elimination before transferring to the waste container.
Critical Warning: Do NOT mix with strong acids during this step, as this will release chlorine gas.
Disposal Decision Matrix (Workflow)
The following diagram outlines the logical flow for determining the correct waste stream based on the physical state of the material.
Figure 1: Decision matrix for segregating 2-(2-(Ethylthio)thiazol-4-yl)acetic acid waste streams.
Step-by-Step Disposal Procedures
Scenario A: Disposal of Pure Solid Stock
Context: Expired shelf-life or excess synthesis material.
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or amber glass jar. Avoid metal containers due to potential corrosion from the carboxylic acid group.
Labeling: Attach a hazardous waste tag immediately.
Chemical Name: 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Hazard Checkboxes: Irritant, Toxic.
Note: "Contains Sulfur - Incineration Required."
Secondary Containment: Place the primary container inside a clear plastic bag to contain any potential dust leakage during transport.
Storage: Store in a cool, dry area away from oxidizers (e.g., nitric acid, peroxides) until pickup. The thioether group is sensitive to oxidation.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: Mother liquor from crystallization or HPLC waste.
Segregation:
If in Organic Solvent (MeOH, EtOH, DMSO): Pour into the "Non-Halogenated Organic Solvent" carboy.
If in Aqueous Buffer: Adjust pH to neutral (pH 6-8) if safe to do so, then pour into "Aqueous Hazardous Waste."
Compatibility Check: Ensure the waste carboy does not contain strong oxidizers or active metals.
Cap Venting: If the solution was recently reactive, use a vented cap for the first 24 hours to prevent pressure buildup, then seal tightly.
Scenario C: Contaminated Sharps & Debris
Context: Syringes, filter paper, gloves.
Sharps: Place needles/syringes directly into a rigid Red Sharps Container. Do not recap.
Soft Debris: Place contaminated gloves and paper towels into a clear hazardous waste bag.
Pro-Tip: If the debris smells (sulfur odor), double bag it and add a small amount of activated carbon or baking soda between the bags to adsorb volatiles.
Emergency Response: Spills
Minor Spill (< 5g / < 10mL):
Isolate: Alert nearby personnel.
PPE: Don double nitrile gloves, goggles, and N95 mask.
Contain:
Solid: Cover with wet paper towels to prevent dust, then scoop into a waste jar.
Liquid: Absorb with vermiculite or spill pads.
Decontaminate: Wipe the surface with 10% Bleach (see "Odor-Kill" protocol above), followed by water.
Dispose: All cleanup materials go into the Hazardous Solid Waste bin.
Major Spill (> 50g):
Evacuate the immediate area.
Contact EHS (Environmental Health & Safety) immediately.
Do not attempt cleanup without a full-face respirator due to potential high concentrations of irritating dust.
References
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 13017673, 2-(2-Aminothiazol-4-yl)acetic acid hydrochloride (Analogous Structure Safety Data). Retrieved from [Link]
American Chemical Society (ACS). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[6] Retrieved from [Link]
Personal protective equipment for handling 2-(2-(Ethylthio)thiazol-4-yl)acetic acid
For researchers and drug development professionals, handling polyfunctional organic compounds requires moving beyond generic safety data sheets to understand the specific chemical mechanisms that dictate risk. 2-(2-(Ethy...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, handling polyfunctional organic compounds requires moving beyond generic safety data sheets to understand the specific chemical mechanisms that dictate risk. 2-(2-(Ethylthio)thiazol-4-yl)acetic acid is a specialized intermediate featuring three distinct functional groups: a thiazole heterocycle, an acetic acid moiety, and a thioether (ethylthio) group.
This guide provides an authoritative, causality-driven framework for selecting Personal Protective Equipment (PPE), executing operational workflows, and managing waste, ensuring that your laboratory protocols are both safe and self-validating.
Hazard Causality and PPE Selection
To build a robust safety protocol, we must first understand why specific protective measures are required. The hazard profile of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid is directly tied to its molecular structure:
The Thioether Group (Ethylthio): Organosulfur compounds are notorious for their pungent, persistent odors. Prolonged exposure to thioether vapors can cause rapid olfactory fatigue, meaning lab personnel may lose the ability to detect the chemical even at toxic concentrations ()[1]. This necessitates strict engineering controls.
The Acetic Acid Moiety: Carboxylic acids present a mild to moderate corrosive hazard. Aerosolized dust or accidental splashes can cause severe irritation to the corneal epithelium and mucous membranes.
The Thiazole Ring: Nitrogen/sulfur heterocycles can act as skin sensitizers and irritants, potentially causing contact dermatitis upon prolonged dermal exposure ()[2].
According to the, PPE selection must be driven by a rigorous hazard assessment that addresses these specific chemical properties[3].
Quantitative PPE and Engineering Controls Matrix
Hazard Component
Required Control / PPE
Specification & Standard
Causality / Mechanism of Protection
Thioether Moiety
Chemical Fume Hood
Face velocity: 80–100 fpm
Prevents accumulation of volatile sulfur compounds and mitigates the risk of olfactory fatigue.
Acetic Acid Group
Chemical Splash Goggles
ANSI Z87.1 Certified
Protects the eyes from acidic dust/aerosols. Standard safety glasses lack sufficient orbital seal ()[4].
Thiazole Ring
Nitrile Gloves
Minimum 4–5 mil thickness
Nitrile provides superior chemical resistance to organic acids compared to latex, preventing dermal sensitization ()[5].
General Particulate
Laboratory Coat
100% Cotton or FR material
Provides a physical barrier against powder dispersion. Synthetic fabrics are prohibited as they can melt into the skin during secondary reactions.
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures that the compound is handled within a self-validating system, minimizing the risk of exposure and cross-contamination.
Workflow for the safe handling and processing of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid.
Step-by-Step Dispensing Procedure
Pre-Operational Verification: Verify that the chemical fume hood is operational with a face velocity between 80 and 100 feet per minute (fpm). Self-validation: The physical flutter of a Kimwipe taped to the sash confirms active inward airflow.
Don PPE: Equip ANSI Z87.1 goggles, a fully buttoned lab coat, and 4-5 mil nitrile gloves[4][5].
Preparation: Place an anti-static weighing boat and a calibrated analytical balance inside the fume hood.
Dispensing: Open the chemical container only when actively dispensing. Use a clean, stainless-steel spatula. The compound should be weighed directly in the hood to prevent the dispersion of odorous thioether particulates into the general lab atmosphere.
Sealing and Transfer: Once the desired mass is obtained, immediately seal the primary container. If the weighed material must be transported to another workstation, place the weighing boat inside a secondary sealed container (e.g., a screw-cap jar) before removing it from the hood.
Spill Response and Decontamination Plan
In the event of a spill, the primary concerns are the rapid neutralization of the acidic moiety and the oxidation of the malodorous thioether group.
Decision matrix and immediate response protocol for chemical spills.
Isolate: Lower the fume hood sash to increase face velocity and contain thioether vapors.
Absorb: Cover the spilled solid with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use sawdust, as organic acids can react with combustible materials ()[2].
Neutralize: Carefully apply a mild base, such as solid sodium bicarbonate, to the absorbed powder to neutralize the acetic acid moiety.
Self-Validating Indicator: The cessation of mild effervescence (bubbling) upon the addition of a few drops of water confirms that the acid has been fully neutralized.
Deodorize (Oxidation): To neutralize the lingering thioether odor, wipe down the affected fume hood surfaces with a dilute (10%) sodium hypochlorite (bleach) solution. The bleach oxidizes the malodorous thioether into a non-volatile, odorless sulfoxide or sulfone.
Self-Validating Indicator: The complete disappearance of the characteristic sulfur/mercaptan odor confirms successful chemical decontamination ()[1].
Collect: Sweep the neutralized mixture into a sealable plastic bag using a dedicated dustpan and brush.
Waste Disposal Plan
Improper disposal of sulfur-containing organic acids can lead to dangerous cross-reactions and severe odor complaints.
Segregation: Never mix 2-(2-(Ethylthio)thiazol-4-yl)acetic acid waste with strong oxidizers (e.g., nitric acid, peroxides), as this can trigger an uncontrolled exothermic oxidation of the thioether group.
Containment: Collect all contaminated consumables (weighing boats, gloves, absorbent materials) in a heavy-duty, vapor-tight plastic bag.
Labeling: Place the sealed bag into a rigid hazardous waste container clearly labeled as "Halogen-Free Organic Acid / Sulfur-Containing Waste." Ensure the container is kept tightly capped at all times.
References
Occupational Safety and Health Administration (OSHA). 1910.1450 App A - National Research Council Recommendations Concerning Chemical Hygiene in Laboratories.[Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf.[Link]
North Carolina State University Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories.[Link]
ChemRxiv. Accessing and Utilizing Thiols in Organic Chemistry.[Link]